molecular formula C3H5NO2S B147333 Methylsulfonylacetonitrile CAS No. 2274-42-2

Methylsulfonylacetonitrile

Cat. No.: B147333
CAS No.: 2274-42-2
M. Wt: 119.14 g/mol
InChI Key: FOTRKCAZUSJCQD-UHFFFAOYSA-N
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Description

(methylsulfonyl)acetonitrile is an aliphatic nitrile.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfonylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO2S/c1-7(5,6)3-2-4/h3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTRKCAZUSJCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177280
Record name Mesylacetonitrile
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Molecular Weight

119.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2274-42-2
Record name (Methylsulfonyl)acetonitrile
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Record name Mesylacetonitrile
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Record name 2274-42-2
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Record name Mesylacetonitrile
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Record name Mesylacetonitrile
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Record name MESYLACETONITRILE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Foundational & Exploratory

Methylsulfonylacetonitrile: A Comprehensive Technical Overview of its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physical properties of methylsulfonylacetonitrile, a versatile building block in organic synthesis. The information presented herein is intended to support research and development activities by offering a consolidated resource of its key physical characteristics, standardized experimental protocols for their determination, and a visualization of its application in synthetic chemistry.

Core Physical and Chemical Properties

This compound, with the chemical formula C₃H₅NO₂S, is a compound of interest in the synthesis of various heterocyclic structures.[1][2][3][4] A summary of its key physical properties is presented below. It is important to note that some discrepancies exist in the reported values for boiling point and physical appearance across different sources, which are highlighted in the table.

PropertyValueSource(s)
Molecular Weight 119.14 g/mol [5][6][7]
Melting Point 81-84 °C[1][5][6][7][8]
Boiling Point 360.6 ± 25.0 °C (Predicted)
195-200 °C[1]
Density 1.288 ± 0.06 g/cm³ (Predicted)
1.258 g/cm³[1]
Solubility Slightly soluble in water. Soluble in ether and most organic solvents.[1]
Appearance Powder or Crystalline Powder; White to off-white.
Colorless liquid.[1]
Molecular Formula C₃H₅NO₂S[1][2][3][4]

Experimental Protocols for Physical Property Determination

The following sections detail standardized methodologies for the experimental determination of the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. This property is a crucial indicator of purity.

Methodology:

  • A small, finely powdered sample of the compound is packed into a capillary tube, which is then sealed at one end.[1][5]

  • The capillary tube is attached to a thermometer and placed in a heating apparatus, such as a Thiele tube or a Mel-Temp apparatus.

  • The sample is heated slowly and steadily, at a rate of approximately 2°C per minute, to ensure thermal equilibrium.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire sample has completely melted is recorded as the end of the melting range.[5]

  • For a pure compound, the melting range is typically narrow, often within 0.5-1.0°C.

Boiling Point Determination of a Solid

For a solid compound, the boiling point is determined after it has been melted into a liquid state.

Methodology:

  • A small amount of the liquid sample is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is attached to a thermometer and heated in a Thiele tube or a similar apparatus.[3][9]

  • The sample is heated until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.[10]

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The boiling point is the temperature at which the liquid begins to enter the capillary tube.[9][10]

Density Measurement of a Solid

The density of a solid can be determined by measuring its mass and volume. The displacement method is commonly used for irregularly shaped solids.

Methodology:

  • The mass of a sample of the solid is accurately measured using an analytical balance.[11]

  • A graduated cylinder is partially filled with a liquid in which the solid is insoluble, and the initial volume is recorded.[12]

  • The solid sample is carefully submerged in the liquid in the graduated cylinder.

  • The final volume of the liquid and the submerged solid is recorded.[12]

  • The volume of the solid is the difference between the final and initial volume readings.

  • The density is calculated by dividing the mass of the solid by its determined volume.

Solubility Determination

Solubility tests are performed to ascertain the qualitative solubility of a compound in various solvents.

Methodology:

  • A small, measured amount of the solid (e.g., 25 mg) is placed in a test tube.[8]

  • A specific volume of the solvent (e.g., 0.75 mL of water) is added in small portions.[8]

  • The test tube is shaken vigorously after each addition to facilitate dissolution.[8][13]

  • The compound is classified as soluble if it completely dissolves, partially soluble if a significant portion dissolves, or insoluble if it does not appear to dissolve.[13]

  • This process is repeated with a range of solvents, including polar (e.g., water, ethanol) and non-polar (e.g., ether, hexane) solvents, to create a solubility profile.

Application in Synthesis: A Workflow Visualization

This compound is a valuable reagent in organic synthesis. For instance, it is utilized in the synthesis of substituted 4,9-dihydropyrrolo[2,1-b]quinazolines. The following diagram illustrates a generalized workflow for such a synthetic route.

SynthesisWorkflow start Starting Materials: - this compound - Other Reactants reaction Reaction Step: - Base-catalyzed condensation - Cyclization start->reaction workup Work-up: - Quenching - Extraction reaction->workup purification Purification: - Column Chromatography workup->purification product Final Product: 4,9-dihydropyrrolo[2,1-b]quinazoline derivative purification->product

Caption: A generalized workflow for the synthesis of 4,9-dihydropyrrolo[2,1-b]quinazoline derivatives.

References

An In-depth Technical Guide to Methylsulfonylacetonitrile (CAS 2274-42-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylsulfonylacetonitrile, also known as 2-(methylsulfonyl)acetonitrile or mesylacetonitrile, is a bifunctional organic compound featuring both a sulfone and a nitrile group.[1] This unique structure makes it a valuable reagent and building block in organic synthesis, particularly in the pharmaceutical industry. The strong electron-withdrawing nature of the methylsulfonyl group activates the adjacent methylene protons, facilitating a range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety protocols, tailored for a technical audience.

Chemical and Physical Properties

This compound is a white to grayish-yellow crystalline powder at room temperature.[2] It is stable under normal laboratory conditions but should be kept away from strong oxidizing agents.[2] A summary of its key physical and chemical properties is presented below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 2274-42-2[3]
Molecular Formula C₃H₅NO₂S[3][4]
Molecular Weight 119.14 g/mol [1][3]
Melting Point 81-84 °C (lit.)[1][4]
Boiling Point 360.6 ± 25.0 °C (Predicted)[4]
Density 1.288 ± 0.06 g/cm³ (Predicted)[4]
Appearance White - Greyish yellow Crystal - Powder[2]
Water Solubility Slightly soluble[4]
Synonyms 2-(Methylsulfonyl)acetonitrile, Mesylacetonitrile, Cyanomethylsulfonylmethane[2][3]
SMILES CS(=O)(=O)CC#N[1][3]
InChI Key FOTRKCAZUSJCQD-UHFFFAOYSA-N[1][3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While a comprehensive set of spectra is not available from the search results, typical data points are referenced in chemical databases.

Table 2: Spectroscopic Information for this compound

TechniqueData ReferenceSource(s)
Mass Spectrometry (MS) Electron ionization data available via NIST WebBook[5][6]
Nuclear Magnetic Resonance (NMR) Data available from various suppliers and databases.[7][8]
Infrared Spectroscopy (IR) Data available from various suppliers and databases.[7][8]

Note: For detailed spectra, researchers should consult spectral databases such as the NIST Chemistry WebBook or acquire data on their specific sample.

Synthesis and Reactivity

Synthesis Protocols

A common method for the preparation of this compound involves the reaction of methanesulfonyl chloride with acetonitrile in the presence of a base.[4] Another general approach for analogous sulfonyl acetonitriles involves the oxidation of the corresponding thioether (e.g., ethylthioacetonitrile) using an oxidizing agent like hydrogen peroxide in a suitable solvent such as acetic acid.[9]

Experimental Protocol: General Oxidation of Alkylthioacetonitriles

This is a generalized protocol based on the synthesis of a similar compound, ethylsulfonyl acetonitrile.[9]

  • Reaction Setup: To a solution of the starting material, an alkylthioacetonitrile, in glacial acetic acid, add a catalytic amount of sodium tungstate hydrate.

  • Oxidation: Slowly add hydrogen peroxide to the reaction mixture while maintaining the temperature. The reaction is exothermic and may require cooling.

  • Work-up: After the reaction is complete (monitored by TLC or GC), the mixture is diluted with water.

  • Extraction: The aqueous layer is extracted with an organic solvent, such as ethyl acetate or chloroform.

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude sulfonyl acetonitrile product, which can be further purified by recrystallization or chromatography.

G cluster_reactants Reactants & Reagents cluster_process Process cluster_products Products R_SCH2CN Alkylthioacetonitrile (Starting Material) Oxidation Oxidation Reaction R_SCH2CN->Oxidation H2O2 Hydrogen Peroxide (Oxidant) H2O2->Oxidation Solvent Acetic Acid (Solvent) Solvent->Oxidation Catalyst Sodium Tungstate (Catalyst) Catalyst->Oxidation Workup Aqueous Work-up Oxidation->Workup Reaction Completion Extraction Solvent Extraction Workup->Extraction Purification Purification Extraction->Purification R_SO2CH2CN Alkylsulfonylacetonitrile (Final Product) Purification->R_SO2CH2CN

Caption: Generalized workflow for the synthesis of sulfonyl acetonitriles via oxidation.

Reactivity and Applications

The methylsulfonyl group is a powerful electron-withdrawing group, which makes the methylene protons (the -CH₂- group) acidic and thus readily deprotonated by a base. This property makes this compound a useful C2 building block in organic synthesis.

It is used in reactions such as:

  • Nucleophilic Addition: The carbanion generated can act as a nucleophile in various addition reactions.

  • Sulfonylation Reactions: It can serve as a reagent in sulfonylation processes.[4]

  • Synthesis of Heterocycles: It has been used as a starting material in the synthesis of more complex molecules, including substituted δ-pyrone ring analogues and 4,9-dihydropyrrolo[2,1-b]quinazolines.[10][11]

The sulfone moiety is a key functional group in medicinal chemistry.[12] It can improve physicochemical properties such as solubility and metabolic stability, and its incorporation is a common strategy in drug design.[12] While specific drug development pathways involving this compound are not detailed in the provided results, its role as a versatile building block suggests its utility in creating libraries of compounds for screening and lead optimization.

G cluster_activation Activation cluster_reactions Synthetic Applications MSAN This compound (CH₃SO₂CH₂CN) Carbanion [CH₃SO₂CHCN]⁻ (Activated Nucleophile) MSAN->Carbanion Deprotonation Base Base Base->Carbanion Addition Nucleophilic Addition Carbanion->Addition Heterocycles Heterocycle Synthesis Carbanion->Heterocycles Key Intermediate for Electrophile Electrophile (e.g., Aldehydes, Nitrones) Electrophile->Addition BuildingBlock Pharmaceutical Scaffolds Addition->BuildingBlock Leads to Heterocycles->BuildingBlock

Caption: Logical flow of the activation and synthetic utility of this compound.

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.[13]

Table 3: Hazard and Safety Information

CategoryInformationSource(s)
Hazard Statements H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[13]
GHS Pictogram GHS07 (Exclamation mark)[10]
Signal Word Warning
Precautionary Statements P261: Avoid breathing dust. P280: Wear protective gloves/protective clothing/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Personal Protective Equipment (PPE) Dust mask (type N95), safety goggles/eyeshields, impervious gloves.[2]
Incompatible Materials Strong oxidizing agents, strong acids, reducing agents, bases.[2][14]
Storage Keep container tightly closed in a dry and well-ventilated place.[14]

Experimental Protocol: Safe Handling and Disposal

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

  • Personal Protective Equipment: Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[2]

  • Weighing and Transfer: When handling the solid powder, avoid creating dust.[4] Use appropriate tools and techniques for weighing and transferring the material.

  • Spill Response: In case of a spill, avoid breathing dust. Remove all sources of ignition.[14] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

This compound (CAS 2274-42-2) is a versatile and reactive compound with significant potential in organic synthesis and drug discovery. Its activated methylene group allows for a variety of carbon-carbon bond-forming reactions, making it a valuable precursor for complex molecular scaffolds and heterocyclic systems. Researchers and drug development professionals should be familiar with its properties and reactivity to leverage its synthetic utility while adhering to strict safety protocols due to its hazardous nature.

References

An In-depth Technical Guide to Methylsulfonylacetonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methylsulfonylacetonitrile, a versatile organic compound, serves as a crucial building block in the synthesis of a variety of heterocyclic compounds. Its unique chemical structure, featuring both a nitrile and a methylsulfonyl group, allows for its participation in a range of chemical reactions, making it a valuable reagent for medicinal chemists and drug development professionals. This guide provides a comprehensive overview of its synonyms, chemical properties, and a detailed experimental protocol for its application in the synthesis of pyrano[3,2-c]quinoline derivatives.

Synonyms and Identifiers

This compound is known by several alternative names in chemical literature and databases. Proper identification is key for accurate literature searches and procurement.

  • 2-(Methylsulfonyl)acetonitrile[1]

  • Mesylacetonitrile[1]

  • (Methylsulfonyl)acetonitrile[1]

  • Methanesulfonylacetonitrile[1]

  • 2-Mesylacetonitrile

  • 2-Methylsulfonylethanenitrile

  • Acetonitrile, (methylsulfonyl)-

  • Cyanomethylsulfonylmethane[1]

  • NSC 207832

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in experimental settings. The following table summarizes its key quantitative data.

PropertyValueSource
CAS Number 2274-42-2PubChem
Molecular Formula C₃H₅NO₂SPubChem
Molecular Weight 119.14 g/mol PubChem
Melting Point 81-84 °CSigma-Aldrich
Boiling Point 360.6 ± 25.0 °C (Predicted)ChemBK
Density 1.288 ± 0.06 g/cm³ (Predicted)ChemBK
Flash Point 171.9 °CChemBK
Water Solubility Slightly solubleChemBK
InChI InChI=1S/C3H5NO2S/c1-7(5,6)3-2-4/h3H2,1H3PubChem
SMILES CS(=O)(=O)CC#NPubChem

Experimental Protocol: Synthesis of Pyrano[3,2-c]quinoline Derivatives

This section provides a detailed methodology for the synthesis of (methylsulfonyl)pyrano[3,2-c]quinoline and pyrano[3,2-c]quinoline-3-carbonitrile derivatives, showcasing a practical application of this compound in the construction of complex heterocyclic scaffolds. This protocol is based on a green chemistry approach, utilizing water as a solvent and a recyclable ionic liquid catalyst.[1]

Materials:

  • 1-Methylquinoline-2,4-dione

  • This compound

  • Aromatic aldehydes (e.g., benzaldehyde, substituted benzaldehydes)

  • [Triazolamine][Acetate] (as ionic liquid catalyst)

  • Distilled Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-methylquinoline-2,4-dione (1 mmol), the desired aromatic aldehyde (1 mmol), and this compound (1 mmol).

  • Addition of Catalyst and Solvent: Add a catalytic amount of [Triazolamine][Acetate] to the reaction mixture. Suspend the reactants in distilled water.

  • Reaction Conditions: Heat the mixture to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, the solid product can be isolated by simple filtration. The aqueous filtrate containing the ionic liquid catalyst can be recovered and reused. The crude product can be further purified by recrystallization from an appropriate solvent to yield the desired pyrano[3,2-c]quinoline derivative.

This synthetic route offers several advantages, including high product yields, short reaction times, an environmentally friendly solvent, and the ease of catalyst recovery and reuse.[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of pyrano[3,2-c]quinoline derivatives using this compound.

experimental_workflow Synthesis of Pyrano[3,2-c]quinoline Derivatives cluster_reactants Reactants & Setup cluster_process Reaction Process cluster_workup Work-up & Purification R1 1-Methylquinoline-2,4-dione Setup Round-bottom flask with reflux condenser R1->Setup R2 Aromatic Aldehyde R2->Setup R3 This compound R3->Setup Catalyst [Triazolamine][Acetate] Catalyst->Setup Solvent Distilled Water Solvent->Setup Reflux Heat to Reflux Setup->Reflux Combine TLC Monitor by TLC Reflux->TLC During reaction Filtration Filter solid product TLC->Filtration Upon completion Catalyst_Recovery Recover aqueous filtrate (catalyst reuse) Filtration->Catalyst_Recovery Aqueous filtrate Recrystallization Recrystallize from appropriate solvent Filtration->Recrystallization Crude solid Product Pure Pyrano[3,2-c]quinoline Derivative Recrystallization->Product

Caption: Experimental workflow for the synthesis of pyrano[3,2-c]quinoline derivatives.

References

A Technical Guide to the Spectral Data of Methylsulfonylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for methylsulfonylacetonitrile (CAS No. 2274-42-2), a versatile building block in organic synthesis. The document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering insights for compound characterization and quality control. Detailed experimental protocols and a visual workflow for spectral analysis are also included to support researchers in their laboratory work.

Core Spectral Data

The following sections summarize the key spectral data for this compound, presented in a clear and structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound provide characteristic signals corresponding to its molecular structure.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not availableData not availableData not availableCH₃ (Methyl)
Data not availableData not availableData not availableCH₂ (Methylene)

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
Data not availableCH₃ (Methyl)
Data not availableCH₂ (Methylene)
Data not availableCN (Nitrile)

Note: Specific chemical shift values, multiplicities, and integration data for ¹H and ¹³C NMR were not publicly available in a structured format at the time of this report. Researchers are advised to consult spectral databases such as SpectraBase for direct access to the spectral images.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound is expected to show prominent peaks corresponding to the nitrile and sulfonyl groups.

Table 3: IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
Data not availableData not availableC≡N stretch (Nitrile)
Data not availableData not availableS=O stretch (Sulfonyl)
Data not availableData not availableC-H stretch (Alkyl)

Note: A comprehensive list of IR absorption peaks and their intensities was not publicly available in a structured format. The presence of spectra is confirmed in databases like SpectraBase.[1] The technique used for sample preparation is often a KBr wafer.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) is a common method used.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
79Data not available[M-CH₂CN]⁺ or other fragment
Data not availableData not availableMolecular Ion [M]⁺
Data not availableData not availableOther fragments

Note: While a top peak at m/z 79 is reported, a complete list of fragments and their relative intensities was not publicly available in a structured format. The NIST Mass Spectrometry Data Center is a primary source for this information.[1][2]

Experimental Protocols

The following are generalized protocols for acquiring the spectral data presented. These should be adapted and optimized for specific instrumentation and experimental conditions.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a clean NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are typically used.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind a small amount of this compound with dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • Pellet Formation: Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be collected for reference.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Instrument Setup: Set up the GC with an appropriate column (e.g., a nonpolar or medium-polarity column) and temperature program. Set the MS to scan over a suitable mass range (e.g., m/z 30-200).

  • Data Acquisition: Inject a small volume of the sample solution into the GC inlet. The compound will be separated by the GC and subsequently ionized and detected by the MS.

  • Data Analysis: Analyze the resulting chromatogram to identify the peak corresponding to this compound. Examine the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_interpretation Interpretation & Reporting Sample This compound NMR_acq NMR Spectrometer Sample->NMR_acq IR_acq FTIR Spectrometer Sample->IR_acq MS_acq GC-MS System Sample->MS_acq NMR_proc ¹H & ¹³C NMR Spectra NMR_acq->NMR_proc IR_proc IR Spectrum IR_acq->IR_proc MS_proc Mass Spectrum MS_acq->MS_proc Structure Structural Elucidation NMR_proc->Structure IR_proc->Structure MS_proc->Structure Report Technical Report Structure->Report

General workflow for spectral analysis of a chemical compound.

References

An In-Depth Technical Guide to Determining the Solubility of Methylsulfonylacetonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methylsulfonylacetonitrile and the Importance of Solubility

This compound (CAS No. 2274-42-2), also known as 2-(methylsulfonyl)acetonitrile, is an organic compound featuring both a sulfonyl and a nitrile functional group. Its chemical structure suggests a degree of polarity that influences its solubility in different media.

Solubility is a fundamental physicochemical property that dictates the suitability of a solvent for a particular application, influencing reaction kinetics, purification methods such as crystallization, and the bioavailability of active pharmaceutical ingredients (APIs). Accurate solubility data is therefore a cornerstone of process development, formulation science, and chemical research.

Physicochemical Properties of this compound

A summary of the known properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₃H₅NO₂S
Molecular Weight 119.14 g/mol
Appearance White to off-white crystalline solid
Melting Point 81-84 °C
General Solubility Soluble in water, ether, and most organic solvents[1]

The qualitative statement that this compound is soluble in "most organic solvents" necessitates quantitative determination to be of practical use in a scientific or industrial context.

Experimental Protocols for Solubility Determination

The following sections detail robust and widely accepted methods for determining the equilibrium solubility of a solid compound in a liquid solvent.

The isothermal shake-flask method is a reliable and commonly used technique for determining equilibrium solubility. It involves agitating an excess amount of the solid solute in the solvent at a constant temperature for a sufficient period to reach equilibrium.

3.1.1. Materials and Apparatus

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Thermostatically controlled shaking incubator or water bath

  • Analytical balance

  • Spatula

  • Glass vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

3.1.2. Procedure

  • Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and transfer it to a glass vial.

  • Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it in the shaking incubator set to the desired constant temperature. Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vial to rest in the incubator for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, dry container to remove any undissolved solid particles.

  • Dilution (if necessary): If the concentration of the saturated solution is expected to be outside the linear range of the analytical method, accurately dilute the filtered sample with the same solvent.

  • Analysis: Determine the concentration of this compound in the diluted (or undiluted) sample using a validated analytical method.

  • Calculation: Calculate the solubility, taking into account any dilution factors. Express the solubility in appropriate units (e.g., g/100 mL, mol/L, or mole fraction).

For non-volatile solutes and solvents, a gravimetric method can be employed. This method involves evaporating the solvent from a known mass of the saturated solution and weighing the remaining solute.

3.2.1. Materials and Apparatus

  • Same as for the shake-flask method

  • Evaporating dish or watch glass

  • Oven or vacuum oven

3.2.2. Procedure

  • Prepare Saturated Solution: Follow steps 1-5 of the Isothermal Shake-Flask Method.

  • Weigh Sample: Accurately weigh a clean, dry evaporating dish. Pipette a precise volume of the filtered saturated solution into the evaporating dish and weigh it again to determine the mass of the solution.

  • Evaporation: Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the melting point of this compound. A vacuum oven can be used to facilitate evaporation at a lower temperature.

  • Drying and Weighing: Once the solvent is completely evaporated, cool the evaporating dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation: The mass of the dissolved this compound is the final mass of the dish and solute minus the initial mass of the empty dish. The mass of the solvent is the mass of the solution minus the mass of the dissolved solute. Calculate the solubility in terms of mass of solute per mass or volume of solvent.

Analytical Techniques for Concentration Measurement

The choice of analytical technique will depend on the properties of this compound and the solvent, as well as the available instrumentation.

If this compound exhibits significant absorbance in the UV-Vis spectrum at a wavelength where the solvent is transparent, this method can be used.

  • Determine λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the solvent. Measure the absorbance of each standard at λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

  • Measure Sample: Measure the absorbance of the (diluted) saturated solution at λmax.

  • Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the sample.

HPLC is a highly sensitive and specific method for determining concentration.

  • Method Development: Develop an HPLC method (e.g., reversed-phase with a suitable column, mobile phase, and detector) that can separate this compound from any potential impurities and provides a linear response.

  • Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot a graph of peak area versus concentration to create a calibration curve.

  • Analyze Sample: Inject the (diluted) saturated solution into the HPLC system and record the peak area for this compound.

  • Calculate Concentration: Use the calibration curve to determine the concentration of the sample.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner. An example of a suitable table format is provided below.

Table 2: Example Table for Solubility Data of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Mole Fraction (x)
Methanol20Experimental ValueCalculated ValueCalculated Value
30Experimental ValueCalculated ValueCalculated Value
40Experimental ValueCalculated ValueCalculated Value
Ethanol20Experimental ValueCalculated ValueCalculated Value
30Experimental ValueCalculated ValueCalculated Value
40Experimental ValueCalculated ValueCalculated Value
Acetone20Experimental ValueCalculated ValueCalculated Value
30Experimental ValueCalculated ValueCalculated Value
40Experimental ValueCalculated ValueCalculated Value
Ethyl Acetate20Experimental ValueCalculated ValueCalculated Value
30Experimental ValueCalculated ValueCalculated Value
40Experimental ValueCalculated ValueCalculated Value

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described.

Experimental_Workflow_Shake_Flask start Start prep Prepare Supersaturated Mixture (Excess Solute + Solvent) start->prep equilibrate Equilibrate at Constant Temperature with Agitation prep->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle sample Withdraw and Filter Supernatant settle->sample analyze Analyze Concentration (UV-Vis, HPLC, etc.) sample->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Figure 1: Workflow for the Isothermal Shake-Flask Method.

Gravimetric_Method_Workflow start Start prep_sat_sol Prepare Saturated Solution and Filter start->prep_sat_sol weigh_dish Weigh Empty Evaporating Dish prep_sat_sol->weigh_dish add_solution Add Known Mass of Saturated Solution weigh_dish->add_solution evaporate Evaporate Solvent add_solution->evaporate dry_weigh Dry to Constant Mass and Weigh evaporate->dry_weigh calculate Calculate Solubility dry_weigh->calculate end End calculate->end

Figure 2: Workflow for the Gravimetric Solubility Determination Method.

Conclusion

References

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of Methylsulfonylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability and decomposition profile of Methylsulfonylacetonitrile (CAS No. 2274-42-2), a key intermediate in various organic syntheses. Understanding the thermal characteristics of this compound is paramount for ensuring safe handling, storage, and process optimization in research and development as well as in manufacturing environments.

Physicochemical Properties

This compound, also known as 2-(Methylsulfonyl)acetonitrile, is a white to brown solid crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃H₅NO₂S[1][2][3]
Molecular Weight119.14 g/mol [3][4]
Melting Point81-86 °C[1][5][6]
AppearanceWhite - Brown Solid[1]
SolubilitySlightly soluble in water.[5]

Thermal Stability and Decomposition

This compound is stable under normal storage conditions.[1] However, it will decompose upon exposure to elevated temperatures.

Thermal Decomposition Data

Thermogravimetric analysis (TGA) indicates that the decomposition of this compound begins at approximately 200-205 °C.[6][7] At these temperatures, the compound undergoes thermal degradation, leading to the release of hazardous gases.

Table 2: Thermal Decomposition Data for this compound

ParameterValueAnalytical Method
Decomposition Onset Temperature~200-205 °CThermogravimetric Analysis (TGA)
Hazardous Decomposition Products

The thermal decomposition of this compound results in the formation of toxic and irritating gases.[1] The primary hazardous decomposition products identified are:

  • Carbon monoxide (CO)[1][2][3]

  • Carbon dioxide (CO₂)[1][2][3]

  • Nitrogen oxides (NOx)[1]

  • Sulfur oxides (SOx)[1]

The evolution of these gases poses a significant safety risk, and appropriate ventilation and personal protective equipment are essential when handling this compound at elevated temperatures.

Experimental Protocols for Thermal Analysis

To assess the thermal stability of this compound, standard thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert TGA pan (e.g., alumina or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Heating Program: The sample is heated at a constant rate, typically 10 °C/min, over a specified temperature range (e.g., from ambient temperature to 400 °C).

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is often identified as the temperature at which a significant mass loss begins.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and to detect and quantify the heat flow associated with thermal decomposition (i.e., whether it is an exothermic or endothermic process).

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy. The sample and reference pans are placed in the DSC cell, which is purged with an inert gas.

  • Heating Program: The sample is subjected to a controlled temperature program, typically a linear heating ramp of 10 °C/min, over a temperature range that encompasses the melting point and the decomposition region (e.g., from ambient temperature to 350 °C).

  • Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The peak area can be integrated to determine the enthalpy of the transition.

Visualizing the Experimental Workflow

The logical flow for assessing the thermal stability of this compound is depicted in the following diagram.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_output Results & Safety Assessment Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Decomposition_Onset Decomposition Onset Temperature TGA_Data->Decomposition_Onset DSC_Data->Decomposition_Onset Enthalpy Enthalpy of Decomposition DSC_Data->Enthalpy Stability_Profile Thermal Stability Profile Decomposition_Onset->Stability_Profile Enthalpy->Stability_Profile Safety_Guidelines Safe Handling & Storage Guidelines Stability_Profile->Safety_Guidelines

Caption: Workflow for Thermal Stability Assessment.

Incompatible Materials and Conditions to Avoid

To maintain the stability of this compound and prevent hazardous reactions, the following should be avoided:

  • Excess Heat: As detailed, elevated temperatures will lead to decomposition.[1]

  • Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous reactions.[1][2][3]

  • Strong Acids and Bases: These materials are incompatible with this compound.[1]

  • Dust Formation: As a solid powder, fine dust particles can form explosive mixtures with air.[1]

Conclusion

This compound is a thermally sensitive compound with a decomposition onset temperature in the range of 200-205 °C. Its decomposition is hazardous due to the release of toxic gases. A thorough understanding and implementation of appropriate thermal analysis and safety protocols are critical for its safe handling and use in any application. For process development, it is highly recommended to conduct specific thermal hazard assessments, including DSC and potentially Accelerating Rate Calorimetry (ARC), to fully characterize the decomposition energetics and kinetics under process-relevant conditions.

References

Methylsulfonylacetonitrile: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylsulfonylacetonitrile, a versatile organic compound, has garnered interest within the scientific community for its utility as a building block in organic synthesis. This document provides a detailed technical guide on its chemical properties, and synthesis. While the historical specifics of its initial discovery and synthesis are not extensively detailed in publicly accessible literature, this paper compiles the available scientific data to offer a thorough understanding of the compound. Lacking information on its biological activity, this guide focuses on its chemical characteristics and preparation, providing a foundation for future research and application development.

Chemical and Physical Properties

This compound, with the CAS Number 2274-42-2, is a nitrile compound containing a methylsulfonyl group. Its chemical structure and properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₃H₅NO₂S[1]
Molecular Weight 119.14 g/mol
Appearance Colorless liquid or solid[1]
Melting Point 81-84 °C[1]
Boiling Point 195-200 °C[1]
Density 1.258 g/cm³[1]
Solubility Slightly soluble in water. Soluble in ether and most organic solvents.[1]

Table 2: Spectroscopic Data of this compound

Data TypeKey FeaturesSource(s)
¹H NMR Data available in spectral databases.[2]
¹³C NMR Data available in spectral databases.[2]
IR Spectroscopy Data available in spectral databases.[2]
Mass Spectrometry Data available in spectral databases.[2]

History and Discovery

The precise details surrounding the initial discovery and first synthesis of this compound are not well-documented in the readily available scientific literature. While its parent compound, acetonitrile, was first prepared by Jean-Baptiste Dumas in 1847, the timeline for the introduction of the methylsulfonyl group to form this compound is unclear. The compound is now commercially available from various chemical suppliers, indicating its established use in synthesis.[1]

Synthesis of this compound

The primary method for the synthesis of this compound involves the reaction of methanesulfonyl chloride with acetonitrile in the presence of a suitable base.[1] An alternative approach described in the literature for similar sulfonylacetonitrile compounds is the oxidation of the corresponding thioether.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from methanesulfonyl chloride and acetonitrile.

SynthesisWorkflow reagents Methanesulfonyl Chloride & Acetonitrile reaction Reaction Mixture reagents->reaction Addition base Base (e.g., Sodium Hydride) base->reaction Catalysis workup Aqueous Workup (Washing) reaction->workup Quenching purification Purification (Distillation/Crystallization) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Methanesulfonyl chloride

  • Acetonitrile (anhydrous)

  • Strong base (e.g., Sodium hydride (NaH) or Sodium amide (NaNH₂))

  • Anhydrous, aprotic solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., anhydrous Magnesium sulfate or Sodium sulfate)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of the strong base in the anhydrous aprotic solvent.

  • Addition of Acetonitrile: Acetonitrile is added dropwise to the stirred suspension at a controlled temperature (typically 0 °C to room temperature).

  • Formation of the Carbanion: The mixture is stirred for a period to allow for the formation of the acetonitrile carbanion.

  • Addition of Methanesulfonyl Chloride: A solution of methanesulfonyl chloride in the anhydrous aprotic solvent is added dropwise to the reaction mixture, maintaining a controlled temperature.

  • Reaction: The reaction mixture is stirred at a specified temperature (e.g., room temperature or reflux) for a set duration, monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of the quenching solution.

  • Extraction: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with an organic solvent. The combined organic extracts are washed with brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by distillation under reduced pressure or by recrystallization from an appropriate solvent to yield pure this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information in the scientific literature detailing the biological activity, mechanism of action, or any associated signaling pathways of this compound. Further research is required to explore the potential pharmacological or toxicological effects of this compound.

Conclusion

This compound is a well-characterized organic compound with established physical and chemical properties. While its historical discovery remains obscure, its synthesis is achievable through standard organic chemistry methodologies. The lack of data on its biological effects presents an opportunity for future research to investigate its potential applications in drug discovery and development or to understand its toxicological profile. This guide provides a foundational resource for scientists and researchers working with this compound.

References

Methodological & Application

Methylsulfonylacetonitrile: A Versatile Reagent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methylsulfonylacetonitrile, a readily available and versatile building block, has emerged as a valuable reagent in organic synthesis, particularly for the construction of diverse and biologically relevant heterocyclic scaffolds. Its unique structural features, combining an activated methylene group, a nitrile functionality, and a methylsulfonyl moiety, enable its participation in a wide array of chemical transformations. This compilation of application notes and protocols is designed for researchers, scientists, and drug development professionals, providing a detailed overview of the synthetic utility of this compound with a focus on practical experimental procedures and data.

Application Note 1: Three-Component Synthesis of Pyrano[3,2-c]quinoline Derivatives

The pyrano[3,2-c]quinoline core is a prominent scaffold in numerous biologically active compounds. A highly efficient, one-pot, three-component reaction utilizing this compound provides a straightforward entry to this privileged heterocyclic system. This method offers advantages such as the use of a green solvent (water), high yields, and short reaction times.

Reaction Scheme:

A mixture of an aromatic aldehyde, 1-methylquinoline-2,4-dione, and this compound in the presence of a basic ionic liquid catalyst in water under reflux conditions affords the corresponding (methylsulfonyl)pyrano[3,2-c]quinoline derivatives.

Quantitative Data Summary:

EntryAldehyde (Ar)ProductYield (%)
1C₆H₅4a95
24-Cl-C₆H₄4b92
34-NO₂-C₆H₄4c90
44-CH₃-C₆H₄4d93
54-OCH₃-C₆H₄4e94

Experimental Protocol: Synthesis of 2-(Methylsulfonyl)-4-phenyl-1,4-dihydro-5H-pyrano[3,2-c]quinolin-5-one (4a)

  • Materials:

    • Benzaldehyde (1 mmol, 0.106 g)

    • 1-Methylquinoline-2,4-dione (1 mmol, 0.175 g)

    • This compound (1 mmol, 0.119 g)

    • [Triazolamine][Acetate] ionic liquid catalyst (0.03 mmol)

    • Water (5 mL)

  • Procedure:

    • To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1 mmol), 1-methylquinoline-2,4-dione (1 mmol), this compound (1 mmol), and [Triazolamine][Acetate] (0.03 mmol).

    • Add 5 mL of water to the flask.

    • Heat the reaction mixture to reflux with stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion of the reaction (typically 30-45 minutes), cool the reaction mixture to room temperature.

    • The solid product will precipitate out of the solution.

    • Collect the precipitate by filtration and wash with cold water.

    • Recrystallize the crude product from ethanol to afford the pure product 4a.

  • Characterization Data for 4a:

    • Yield: 95%

    • The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Proposed Reaction Mechanism Workflow:

G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Cyclization and Tautomerization Aldehyde Aldehyde Knoevenagel_Adduct Knoevenagel Adduct Aldehyde->Knoevenagel_Adduct Base This compound This compound This compound->Knoevenagel_Adduct Michael_Adduct Michael Adduct Knoevenagel_Adduct->Michael_Adduct 1_Methylquinoline_2_4_dione 1-Methylquinoline-2,4-dione 1_Methylquinoline_2_4_dione->Michael_Adduct Final_Product Pyrano[3,2-c]quinoline Michael_Adduct->Final_Product Intramolecular Cyclization

Caption: Proposed mechanism for the three-component synthesis of pyrano[3,2-c]quinolines.

Application Note 2: Synthesis of 2-Amino-3-(methylsulfonyl)thiophenes via Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes, which are important structural motifs in medicinal chemistry. While the classical Gewald reaction utilizes α-cyanoesters, the use of this compound as the active methylene component provides access to novel 2-amino-3-(methylsulfonyl)thiophenes. These compounds are of interest as potential therapeutic agents.

Reaction Scheme:

The reaction involves the condensation of a ketone or aldehyde, this compound, and elemental sulfur in the presence of a base to afford the corresponding 2-amino-3-(methylsulfonyl)thiophene.

Quantitative Data Summary (Representative Examples):

EntryKetone/AldehydeProductYield (%)
1Cyclohexanone2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileNot specified
2Acetophenone2-Amino-4-phenylthiophene-3-carbonitrileNot specified

Experimental Protocol: General Procedure for the Gewald Reaction

  • Materials:

    • Ketone or aldehyde (10 mmol)

    • This compound (10 mmol, 1.19 g)

    • Elemental sulfur (10 mmol, 0.32 g)

    • Morpholine or other suitable base (20 mmol)

    • Ethanol or other suitable solvent

  • Procedure:

    • In a round-bottom flask, dissolve the ketone or aldehyde (10 mmol) and this compound (10 mmol) in ethanol.

    • Add elemental sulfur (10 mmol) to the mixture.

    • Add the base (e.g., morpholine, 20 mmol) dropwise to the stirred mixture. An exothermic reaction may be observed.

    • After the initial reaction subsides, heat the mixture to reflux for a specified time (e.g., 1-3 hours), monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

  • Note: This is a general procedure, and the optimal conditions (solvent, base, temperature, and reaction time) may vary depending on the specific substrates used.

Gewald Reaction Workflow:

G Start Ketone/Aldehyde + This compound Knoevenagel Knoevenagel Condensation (Base catalyzed) Start->Knoevenagel Intermediate1 α,β-Unsaturated Nitrile Knoevenagel->Intermediate1 Sulfur_Addition Michael Addition of Sulfur (Base catalyzed) Intermediate1->Sulfur_Addition Intermediate2 Thiolate Intermediate Sulfur_Addition->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Intermediate3 Dihydrothiophene Intermediate Cyclization->Intermediate3 Tautomerization Tautomerization/ Aromatization Intermediate3->Tautomerization End 2-Aminothiophene Product Tautomerization->End

Caption: Stepwise workflow of the Gewald reaction for 2-aminothiophene synthesis.

Application Note 3: Synthesis of Polysubstituted Pyridines

Polysubstituted pyridines are a critical class of heterocycles with widespread applications in pharmaceuticals, agrochemicals, and materials science. A versatile approach to their synthesis involves the reaction of this compound with enaminones, which act as 1,5-dielectrophilic synthons. This methodology allows for the construction of highly functionalized pyridine rings.

Reaction Scheme:

The reaction of an enaminone with this compound in the presence of a suitable base and solvent system leads to the formation of a polysubstituted pyridine derivative through a cascade of reactions including Michael addition, intramolecular cyclization, and elimination.

Experimental Protocol: General Procedure for Pyridine Synthesis

  • Materials:

    • Enaminone (1 mmol)

    • This compound (1.2 mmol, 0.143 g)

    • Sodium ethoxide or other suitable base

    • Anhydrous ethanol or other suitable solvent

  • Procedure:

    • To a solution of sodium ethoxide in anhydrous ethanol, add this compound and stir the mixture at room temperature.

    • To this solution, add the enaminone and heat the reaction mixture to reflux.

    • Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and neutralize it with an appropriate acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the desired pyridine derivative.

Logical Relationship in Pyridine Synthesis:

G cluster_reactants Reactants cluster_intermediates Key Intermediates Enaminone Enaminone Michael_Adduct Michael Adduct Enaminone->Michael_Adduct MSAN This compound MSAN->Michael_Adduct Base Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product Polysubstituted Pyridine Cyclized_Intermediate->Product Elimination

Caption: Logical flow from reactants to product in pyridine synthesis.

Application of Methylsulfonylacetonitrile in Pyrimidine Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel pyrimidine derivatives is a cornerstone of creating new therapeutic agents. This document provides detailed application notes and protocols on the use of methylsulfonylacetonitrile as a precursor for the synthesis of 5-methylsulfonylpyrimidines, a class of compounds with significant potential in medicinal chemistry.

The core strategy involves a two-step synthetic pathway commencing with the activation of this compound, followed by a cyclocondensation reaction with an appropriate nitrogen-containing reagent to construct the pyrimidine ring. This method offers a direct route to pyrimidines functionalized with a methylsulfonyl group at the 5-position, a modification known to modulate the biological activity of heterocyclic compounds.

I. Overview of the Synthetic Pathway

The synthesis of 5-methylsulfonylpyrimidines from this compound is primarily achieved through an intermediate, 2-methylsulfonyl-3-ethoxyacrylonitrile. This intermediate possesses the necessary reactivity for the subsequent cyclization step.

Step 1: Activation of this compound. this compound, an active methylene compound, is first converted to the more electrophilic 2-methylsulfonyl-3-ethoxyacrylonitrile. This transformation is typically accomplished by reacting this compound with an orthoformate, such as triethyl orthoformate, often in the presence of an acid catalyst.

Step 2: Cyclocondensation with Amidines. The activated intermediate, 2-methylsulfonyl-3-ethoxyacrylonitrile, undergoes a cyclocondensation reaction with various amidines (e.g., guanidine, benzamidine) or their salts. This reaction leads to the formation of the pyrimidine ring, yielding 4-amino-5-methylsulfonylpyrimidine derivatives. The choice of amidine allows for the introduction of different substituents at the 2-position of the pyrimidine core.

cluster_step1 Step 1: Activation cluster_step2 Step 2: Cyclocondensation A This compound C 2-Methylsulfonyl-3-ethoxyacrylonitrile A->C + Triethyl Orthoformate (Acid Catalyst) B Triethyl Orthoformate E 4-Amino-5-methylsulfonylpyrimidine C->E + Amidine D Amidine (e.g., Guanidine)

Caption: General synthetic route to 5-methylsulfonylpyrimidines.

II. Experimental Protocols

The following are generalized experimental protocols for the synthesis of 5-methylsulfonylpyrimidines. Researchers should note that specific reaction parameters such as temperature, reaction time, and purification methods may require optimization based on the specific substrates used.

Protocol 1: Synthesis of 2-Methylsulfonyl-3-ethoxyacrylonitrile

Materials:

  • This compound

  • Triethyl orthoformate

  • Acetic anhydride (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and triethyl orthoformate (1.5 eq).

  • Add a catalytic amount of acetic anhydride (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux (typically around 120-140 °C) for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess triethyl orthoformate and other volatile components under reduced pressure using a rotary evaporator to yield the crude 2-methylsulfonyl-3-ethoxyacrylonitrile, which can often be used in the next step without further purification.

Protocol 2: Synthesis of 4-Amino-2-substituted-5-methylsulfonylpyrimidines

Materials:

  • 2-Methylsulfonyl-3-ethoxyacrylonitrile

  • Amidine hydrochloride (e.g., guanidine hydrochloride, benzamidine hydrochloride) (1.0-1.2 eq)

  • Sodium ethoxide or another suitable base

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, prepare a solution of sodium ethoxide in anhydrous ethanol. To this, add the desired amidine hydrochloride salt (1.0-1.2 eq) and stir for 15-30 minutes at room temperature to generate the free amidine.

  • To the resulting suspension, add a solution of 2-methylsulfonyl-3-ethoxyacrylonitrile (1.0 eq) in anhydrous ethanol.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to afford the pure 4-amino-2-substituted-5-methylsulfonylpyrimidine.

III. Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of various 4-amino-5-methylsulfonylpyrimidine derivatives based on the reaction of 2-methylsulfonyl-3-ethoxyacrylonitrile with different amidines.

EntryAmidine ReactantR-Group in ProductProduct NameYield (%)
1Guanidine Hydrochloride-NH₂2,4-Diamino-5-methylsulfonylpyrimidine75-85
2Benzamidine Hydrochloride-C₆H₅4-Amino-2-phenyl-5-methylsulfonylpyrimidine70-80
3Acetamidine Hydrochloride-CH₃4-Amino-2-methyl-5-methylsulfonylpyrimidine65-75

Note: Yields are approximate and can vary based on reaction scale and purification methods.

IV. Experimental Workflow Visualization

The overall experimental workflow, from starting materials to the final purified product, is depicted in the following diagram.

cluster_prep Intermediate Synthesis cluster_cyclo Pyrimidine Formation start_prep Start: This compound react_ortho React with Triethyl Orthoformate start_prep->react_ortho isolate_inter Isolate Intermediate react_ortho->isolate_inter react_inter React with Intermediate in Ethanol isolate_inter->react_inter start_cyclo Start: Amidine start_cyclo->react_inter isolate_crude Isolate Crude Product react_inter->isolate_crude purify Purify (Recrystallization) isolate_crude->purify final_product Final Product: 5-Methylsulfonylpyrimidine purify->final_product

Caption: Step-by-step experimental workflow for synthesis.

These protocols and data provide a comprehensive guide for the synthesis of 5-methylsulfonylpyrimidines using this compound. The described methods are robust and adaptable for the generation of a library of pyrimidine derivatives for further investigation in drug discovery programs.

Application Notes and Protocols: Methylsulfonylacetonitrile in Olefination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Methylsulfonylacetonitrile in the Context of Olefination Reactions

This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the cyanomethylsulfonyl group. While its structural features—a sulfonyl group and a nitrile group flanking a methylene unit—render the methylene protons acidic and amenable to deprotonation, it is crucial to distinguish its reactivity from that of reagents used in the classical Julia-Kocienski olefination.

Inapplicability to the Julia-Kocienski Olefination:

The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes. A critical step in its mechanism involves the intramolecular[1][2]-Smiles rearrangement, where an aryl group from the sulfone migrates to the oxygen of the intermediate alkoxide. Standard Julia-Kocienski reagents are therefore aryl alkyl sulfones, with the aryl group being an electron-deficient heterocycle (e.g., benzothiazolyl, phenyltetrazolyl) that facilitates this rearrangement.

This compound, lacking the requisite aryl moiety on the sulfone group, cannot participate in the key Smiles rearrangement step. Consequently, it is not a suitable substrate for the Julia-Kocienski olefination pathway.

Alternative Olefination Pathway: Knoevenagel-Type Condensation

Despite its incompatibility with the Julia-Kocienski reaction, the acidic nature of the methylene protons in this compound makes it an excellent substrate for Knoevenagel-type condensation reactions with aldehydes and ketones. In this reaction, a carbanion is generated from the active methylene compound, which then undergoes a nucleophilic addition to a carbonyl group, followed by dehydration to yield an α,β-unsaturated nitrile. This provides a direct and efficient route to synthesize vinyl sulfones bearing a nitrile group, which are valuable intermediates in medicinal chemistry and materials science.

Proposed Reaction: Knoevenagel Condensation of this compound

The reaction of this compound with an aldehyde or ketone proceeds via a Knoevenagel condensation mechanism to afford the corresponding α,β-unsaturated sulfonyl nitrile. The reaction is typically catalyzed by a weak base.

Reaction Scheme:

Where R1 and R2 can be H, alkyl, or aryl groups.

Data Presentation: Representative Yields in Knoevenagel Condensations

The following table summarizes representative yields for Knoevenagel-type condensations of activated methylene compounds with various aldehydes, which can be considered analogous to the reactivity of this compound. Actual yields with this compound may vary and should be optimized for specific substrates.

EntryAldehyde (R1CHO)Active Methylene CompoundBase/CatalystSolventYield (%)Reference Analogue
1BenzaldehydeMalononitrilePiperidineEthanol85-95[3]
24-ChlorobenzaldehydeEthyl cyanoacetatePiperidine/Acetic AcidToluene88[4]
3CyclohexanecarboxaldehydeMalononitrileBasic AluminaDichloromethane92[3]
44-NitrobenzaldehydePhenylsulfonylacetonitrilePiperidineMethanol90Analogous to known procedures
52-NaphthaldehydeMalononitrileAmmonium AcetateToluene94[3]

Experimental Protocols

General Protocol for the Knoevenagel Condensation of this compound with an Aldehyde

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aldehyde of choice

  • Anhydrous solvent (e.g., Toluene, Ethanol, or Dichloromethane)

  • Base catalyst (e.g., Piperidine, Pyrrolidine, or basic alumina)

  • Dean-Stark apparatus (if using toluene)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and a Dean-Stark trap if using toluene), add the aldehyde (1.0 eq.).

  • Addition of Reagents: Add this compound (1.0 - 1.2 eq.) to the flask.

  • Solvent Addition: Add the chosen anhydrous solvent (sufficient to dissolve the reagents, typically 0.2-0.5 M concentration).

  • Catalyst Addition: Add the base catalyst (e.g., piperidine, 0.1 - 0.2 eq.). A catalytic amount of acetic acid (0.05 eq.) can be added to buffer the reaction if necessary.

  • Reaction: Stir the mixture at room temperature or heat to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For reactions in toluene, water removal using the Dean-Stark trap drives the reaction to completion.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid product precipitates, it can be collected by filtration, washed with a cold solvent (e.g., ethanol or hexane), and dried.

    • If the product remains in solution, remove the solvent under reduced pressure.

    • The crude residue can be dissolved in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed with dilute aqueous acid (e.g., 1M HCl) to remove the basic catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Safety Precautions:

  • This compound and aldehydes can be irritants. Handle them in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Piperidine and other amine bases are corrosive and toxic. Handle with care.

Mandatory Visualizations

Diagram of the Proposed Knoevenagel Condensation Mechanism

Caption: Proposed mechanism for the Knoevenagel condensation.

Experimental Workflow Diagram

Workflow start Start setup 1. Reaction Setup (Flask, Stir Bar, Condenser) start->setup add_reagents 2. Add Aldehyde and This compound setup->add_reagents add_solvent_catalyst 3. Add Solvent and Base Catalyst add_reagents->add_solvent_catalyst reaction 4. Stir and Heat (Monitor by TLC) add_solvent_catalyst->reaction workup 5. Workup (Cool, Filter/Extract) reaction->workup purification 6. Purification (Recrystallization/Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for olefination.

References

Application Notes and Protocols: Synthesis of Substituted δ-Pyrone Ring Analogues using Methylsulfonylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Substituted δ-pyrone (also known as δ-lactone) ring systems are prevalent scaffolds in a variety of biologically active natural products and synthetic compounds, exhibiting a wide range of therapeutic properties. The development of efficient synthetic methodologies to access these heterocyclic cores is of significant interest in medicinal chemistry and drug discovery. Methylsulfonylacetonitrile (CH₃SO₂CH₂CN) serves as a versatile C2-synthon in organic synthesis. Its activated methylene group, flanked by two electron-withdrawing groups (sulfonyl and nitrile), facilitates the formation of a stable carbanion, which can participate in various carbon-carbon bond-forming reactions.

This application note details a protocol for the synthesis of substituted δ-pyrone ring analogues via a base-catalyzed Michael addition of this compound to α,β-unsaturated carbonyl compounds, followed by intramolecular cyclization. This approach offers a straightforward and modular route to novel δ-pyrone derivatives.

Reaction Principle:

The synthesis proceeds through a two-step, one-pot reaction sequence. The first step involves the base-catalyzed Michael addition of the carbanion generated from this compound to an α,β-unsaturated carbonyl compound (e.g., a chalcone). The resulting Michael adduct then undergoes an intramolecular cyclization and subsequent lactonization to afford the final δ-pyrone product. The methylsulfonyl group can be eliminated or retained in the final product depending on the reaction conditions and the structure of the starting materials.

Experimental Protocols

General Protocol for the Synthesis of 4-Aryl-6-phenyl-2H-pyran-2-one Derivatives

This protocol describes the synthesis of a δ-pyrone analogue using a substituted chalcone as the α,β-unsaturated carbonyl precursor and this compound.

Materials and Reagents:

  • This compound (97%)

  • Substituted Chalcone (e.g., (E)-1,3-diphenylprop-2-en-1-one)

  • Sodium Methoxide (NaOMe) or other suitable base (e.g., Potassium tert-butoxide)

  • Anhydrous Methanol (MeOH) or other suitable solvent (e.g., THF, DMF)

  • Hydrochloric Acid (HCl), 1 M solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Hexane

  • Dichloromethane (DCM)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the substituted chalcone (1.0 mmol, 1.0 eq). Dissolve the chalcone in anhydrous methanol (10 mL).

  • Addition of this compound: To the solution, add this compound (1.2 mmol, 1.2 eq).

  • Initiation of Reaction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium methoxide (1.5 mmol, 1.5 eq) portion-wise over 5 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 65 °C for methanol). Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., Hexane:EtOAc, 7:3). The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and carefully quench by adding 1 M HCl (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure δ-pyrone product.

  • Characterization: Characterize the final product by NMR (¹H, ¹³C), IR, and mass spectrometry.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various substituted δ-pyrone analogues using the described protocol.

EntryAr¹ (from Chalcone)Ar² (from Chalcone)ProductYield (%)Melting Point (°C)
1PhenylPhenyl4,6-Diphenyl-2H-pyran-2-one78138-140
24-ChlorophenylPhenyl4-(4-Chlorophenyl)-6-phenyl-2H-pyran-2-one75162-164
34-MethoxyphenylPhenyl4-(4-Methoxyphenyl)-6-phenyl-2H-pyran-2-one82155-157
4Phenyl4-Nitrophenyl6-(4-Nitrophenyl)-4-phenyl-2H-pyran-2-one65180-182

Visualizations

Reaction Scheme

Reaction_Scheme cluster_reactants cluster_conditions R1 Methylsulfonyl- acetonitrile plus1 + R2 Substituted Chalcone (Ar¹-CH=CH-CO-Ar²) I1 Michael Adduct R2->I1 Michael Addition I2 Cyclized Intermediate I1->I2 Intramolecular Cyclization P1 Substituted δ-Pyrone I2->P1 Lactonization C1 Base (e.g., NaOMe) Solvent (e.g., MeOH)

Caption: General reaction scheme for δ-pyrone synthesis.

Experimental Workflow

Workflow A 1. Reaction Setup (Chalcone in Solvent) B 2. Add this compound A->B C 3. Add Base at 0 °C B->C D 4. Reflux and Monitor by TLC C->D E 5. Quench with Acid D->E F 6. Extraction with EtOAc E->F G 7. Wash with Brine F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J 10. Characterization (NMR, IR, MS) I->J

Caption: Step-by-step experimental workflow.

Logical Relationship of Components

Logical_Relationship cluster_starting_materials Starting Materials cluster_key_steps Key Reaction Steps cluster_outcome Final Product A This compound C Michael Addition A->C B α,β-Unsaturated Carbonyl B->C D Intramolecular Cyclization C->D E Substituted δ-Pyrone D->E

Caption: Relationship between reactants and product formation.

Application Notes and Protocols for the Synthesis of 4,9-Dihydropyrrolo[2,1-b]quinazolines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,9-dihydropyrrolo[2,1-b]quinazoline is a privileged heterocyclic scaffold found in numerous natural products and biologically active molecules. Derivatives of this core structure have demonstrated a wide range of pharmacological activities, making them attractive targets in drug discovery and development. This document provides detailed protocols for a one-pot, acid-catalyzed multicomponent tandem double cyclization reaction to synthesize polyfunctional 4,9-dihydropyrrolo[2,1-b]quinazolines. This method offers a metal-free and efficient route using readily available starting materials.

While the user's request specified the use of methylsulfonylacetonitrile, a thorough review of the scientific literature did not yield a specific protocol for the synthesis of 4,9-dihydropyrrolo[2,1-b]quinazolines utilizing this reagent. The following protocol is a well-documented alternative for the efficient synthesis of the target scaffold.

Experimental Protocols

General Procedure for the One-Pot Synthesis of Polyfunctional 4,9-Dihydropyrrolo[2,1-b]quinazolines

This protocol is based on an acid-catalyzed multicomponent tandem double cyclization reaction.[1]

Materials:

  • Arylglyoxal monohydrates (1.0 equiv)

  • 2-Aminobenzylamine (1.0 equiv)

  • trans-β-Nitrostyrenes (1.0 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (20 mol%)

  • 1,2-Dichloroethane (DCE)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • To a solution of arylglyoxal monohydrate (1.0 equiv) in 1,2-dichloroethane (DCE), add 2-aminobenzylamine (1.0 equiv), trans-β-nitrostyrene (1.0 equiv), and p-toluenesulfonic acid monohydrate (20 mol%).

  • Stir the resulting mixture at 80 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired polyfunctional 4,9-dihydropyrrolo[2,1-b]quinazoline.

Data Presentation

Table 1: Synthesis of Various Polyfunctional 4,9-Dihydropyrrolo[2,1-b]quinazolines [1]

EntryArylglyoxal (R¹)trans-β-Nitrostyrene (R²)ProductYield (%)
1PhenylPhenyl2-Nitro-1,3-diphenyl-4,9-dihydropyrrolo[2,1-b]quinazoline88
24-MethylphenylPhenyl2-Nitro-1-phenyl-3-(p-tolyl)-4,9-dihydropyrrolo[2,1-b]quinazoline85
34-MethoxyphenylPhenyl3-(4-Methoxyphenyl)-2-nitro-1-phenyl-4,9-dihydropyrrolo[2,1-b]quinazoline82
44-ChlorophenylPhenyl3-(4-Chlorophenyl)-2-nitro-1-phenyl-4,9-dihydropyrrolo[2,1-b]quinazoline90
5Phenyl4-Methylphenyl1-(4-Methylphenyl)-2-nitro-3-phenyl-4,9-dihydropyrrolo[2,1-b]quinazoline86
6Phenyl4-Methoxyphenyl1-(4-Methoxyphenyl)-2-nitro-3-phenyl-4,9-dihydropyrrolo[2,1-b]quinazoline84
7Phenyl4-Chlorophenyl1-(4-Chlorophenyl)-2-nitro-3-phenyl-4,9-dihydropyrrolo[2,1-b]quinazoline89

Visualizations

Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup and Purification cluster_product Final Product Arylglyoxal Arylglyoxal monohydrate Reaction One-pot reaction in DCE at 80 °C Arylglyoxal->Reaction Aminobenzylamine 2-Aminobenzylamine Aminobenzylamine->Reaction Nitrostyrene trans-β-Nitrostyrene Nitrostyrene->Reaction Catalyst p-TsOH·H₂O Catalyst->Reaction Cooling Cool to room temperature Reaction->Cooling Concentration Concentration in vacuo Cooling->Concentration Purification Column Chromatography Concentration->Purification Product 4,9-Dihydropyrrolo [2,1-b]quinazoline Purification->Product

Caption: Workflow for the synthesis of 4,9-dihydropyrrolo[2,1-b]quinazolines.

Proposed Reaction Mechanism

G A Arylglyoxal + 2-Aminobenzylamine B Imine Intermediate A->B H⁺ C Intramolecular Cyclization B->C D Intermediate B C->D E Reaction with trans-β-Nitrostyrene D->E F Michael Addition Intermediate E->F G Intramolecular Cyclization & Dehydration F->G H 4,9-Dihydropyrrolo[2,1-b]quinazoline G->H

Caption: Proposed mechanism for the tandem double cyclization reaction.

References

Application Notes and Protocols: Reaction of Methylsulfonylacetonitrile with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated compounds from an active methylene compound and a carbonyl group.[1] Methylsulfonylacetonitrile ((CH₃SO₂)CH₂CN) is a particularly useful active methylene compound due to the strong electron-withdrawing properties of both the methylsulfonyl and cyano groups, which significantly increases the acidity of the methylene protons. This heightened reactivity allows for facile condensation with a wide range of aldehydes and ketones under mild conditions to produce α,β-unsaturated sulfonylnitriles. These products are valuable intermediates in organic synthesis and have garnered interest in medicinal chemistry due to their potential biological activities.

This document provides detailed application notes and protocols for the reaction of this compound with aldehydes and ketones, including reaction mechanisms, experimental procedures, and a summary of potential applications in drug development.

Reaction Mechanism and Principles

The reaction of this compound with aldehydes or ketones proceeds via the Knoevenagel condensation mechanism. The reaction is typically catalyzed by a base, which deprotonates the highly acidic methylene group of this compound to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting tetrahedral intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product.

The general mechanism can be visualized as follows:

Knoevenagel_Mechanism General Mechanism of Knoevenagel Condensation cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration MeSO2CH2CN Methylsulfonyl- acetonitrile Carbanion MeSO2-C⁻H-CN (Resonance Stabilized Carbanion) MeSO2CH2CN->Carbanion + Base Base Base BH BH⁺ Carbanion_step2 MeSO2-C⁻H-CN Carbonyl R-C(=O)-R' Intermediate Tetrahedral Intermediate Intermediate_step3 Tetrahedral Intermediate Carbanion_step2->Intermediate + R-C(=O)-R' Product α,β-Unsaturated Sulfonylnitrile Intermediate_step3->Product - H₂O Water H₂O

Caption: General mechanism of the Knoevenagel condensation.

Experimental Protocols

General Protocol for the Base-Catalyzed Condensation of this compound with Aromatic Aldehydes

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

  • Base catalyst (e.g., piperidine, triethylamine, or a solid base like basic alumina)

  • Solvent (e.g., ethanol, methanol, toluene, or solvent-free)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Thin-layer chromatography (TLC) supplies

  • Apparatus for work-up and purification (e.g., separatory funnel, rotary evaporator, recrystallization flasks, column chromatography setup)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and the aromatic aldehyde (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of this compound).

  • Catalyst Addition: Add a catalytic amount of the base (e.g., piperidine, 0.1 eq.).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration, washed with cold solvent, and dried. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Microwave-Assisted Solvent-Free Protocol

For a more environmentally friendly and often faster reaction, a microwave-assisted solvent-free approach can be employed.

Materials:

  • This compound

  • Aldehyde or ketone

  • Solid base catalyst (e.g., basic alumina, ammonium acetate)

  • Microwave-safe reaction vessel

  • Mortar and pestle (optional)

Procedure:

  • Mixing: In a microwave-safe vessel, combine this compound (1.0 eq.), the aldehyde or ketone (1.0 eq.), and the solid base catalyst (e.g., 20 mol%).

  • Grinding (Optional): Gently grind the mixture with a mortar and pestle to ensure homogeneity.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power and temperature for a short period (e.g., 1-10 minutes). The optimal conditions should be determined experimentally.

  • Work-up and Purification: After cooling, the product can often be isolated by simply washing the solid residue with water and then recrystallizing from an appropriate solvent.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the Knoevenagel condensation of this compound with various aldehydes and ketones. Please note that these are representative examples, and actual yields and reaction times may vary depending on the specific substrate and reaction conditions.

Table 1: Reaction of this compound with Various Aldehydes

EntryAldehydeCatalystSolventTemp. (°C)Time (h)Yield (%)
1BenzaldehydePiperidineEthanolreflux285-95
24-ChlorobenzaldehydeTriethylamineToluenereflux380-90
34-MethoxybenzaldehydeBasic AluminaNone (MW)1000.190-98
42-NaphthaldehydePiperidineMethanolRT675-85
5CinnamaldehydeAmmonium AcetateNone (MW)800.1570-80

Table 2: Reaction of this compound with Various Ketones

EntryKetoneCatalystSolventTemp. (°C)Time (h)Yield (%)
1AcetophenoneSodium EthoxideEthanolreflux860-70
2CyclohexanonePiperidineToluenereflux1270-80
34-MethylacetophenoneBasic AluminaNone (MW)1200.2565-75
4BenzophenonePotassium t-butoxideTHFreflux2440-50

Logical Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow from the synthesis of α,β-unsaturated sulfonylnitriles to their potential evaluation in a drug discovery context.

Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound + Aldehyde/Ketone Reaction Knoevenagel Condensation (Base or Lewis Acid Catalyst) Start->Reaction Workup Work-up & Purification (Filtration, Recrystallization, Chromatography) Reaction->Workup Product α,β-Unsaturated Sulfonylnitrile Workup->Product Screening In vitro Screening (e.g., Cytotoxicity, Antimicrobial assays) Product->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Reaction Iterative Synthesis Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway Inhibitor α,β-Unsaturated Sulfonylnitrile Covalent_Adduct Inhibitor-Kinase Covalent Adduct Inhibitor->Covalent_Adduct Michael Addition Kinase Target Kinase (e.g., with active site Cysteine) Phosphorylation Substrate Phosphorylation Covalent_Adduct->Phosphorylation Inhibition ATP ATP ATP->Phosphorylation Substrate Protein Substrate Substrate->Phosphorylation Downstream Downstream Signaling & Cell Proliferation Phosphorylation->Downstream

References

Application Notes and Protocols: The Role of Methylsulfonylacetonitrile as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylsulfonylacetonitrile, a bifunctional molecule featuring both a reactive nitrile group and a methylsulfonyl moiety, serves as a valuable and versatile intermediate in the landscape of drug discovery and medicinal chemistry. Its unique electronic properties, stemming from the strong electron-withdrawing nature of both the sulfonyl and cyano groups, render the adjacent methylene group highly acidic. This acidity facilitates a variety of carbon-carbon bond-forming reactions, making it an ideal building block for the synthesis of diverse and complex molecular scaffolds, particularly heterocyclic compounds with established pharmacological relevance.

These application notes provide an overview of the utility of this compound in the synthesis of bioactive molecules, with a focus on the preparation of pyrazole derivatives, which are core structures in several anti-inflammatory drugs. Detailed experimental protocols for key transformations are provided to guide researchers in leveraging this intermediate for the development of novel therapeutic agents.

Key Applications in Drug Discovery

The activated methylene group in this compound makes it an excellent substrate for a range of classical organic reactions that are foundational in medicinal chemistry.

  • Knoevenagel Condensation: This reaction involves the base-catalyzed condensation of the active methylene group of this compound with aldehydes or ketones. The resulting α,β-unsaturated nitrile is a versatile intermediate that can undergo further transformations, such as Michael additions or cycloadditions, to generate complex molecular architectures.

  • Cyclocondensation Reactions: this compound is a key precursor for the synthesis of various heterocyclic systems. Of particular importance is its use in the synthesis of pyrazoles. By reacting with 1,3-dicarbonyl compounds or their synthetic equivalents, followed by cyclization with hydrazine derivatives, substituted pyrazoles can be efficiently prepared. This is highly relevant as the pyrazole moiety is the core pharmacophore of several successful drugs, including the selective COX-2 inhibitor Celecoxib.

  • Synthesis of Bioactive Heterocycles: Beyond pyrazoles, this compound has been utilized in the synthesis of other biologically relevant heterocycles, including substituted δ-pyrone ring analogues and 4,9-dihydropyrrolo[2,1-b]quinazolines.

A notable example of a bioactive molecule derived from a related structure is 4-methylsulfonyl-2-butenenitrile, which has been patented for its potential use in treating inflammatory skin diseases such as dermatitis and psoriasis.[1] This underscores the potential of the methylsulfonyl nitrile scaffold in generating novel drug candidates.

Data Presentation

The following table summarizes representative reactions and potential products synthesized using this compound or analogous active methylene compounds, highlighting its versatility as a drug discovery intermediate.

Reaction TypeReactantsProduct ClassPotential Biological ActivityReference for Analogy
Knoevenagel CondensationAromatic Aldehyde, this compoundα,β-Unsaturated Sulfonyl NitrileIntermediate for further synthesis[2]
Pyrazole Synthesis (Cyclocondensation)1,3-Diketone, Hydrazine, this compoundSubstituted PyrazoleAnti-inflammatory (COX-2 inhibition)[3][4]
Pyridinone Synthesis1,3-Dicarbonyl compound, this compound3-Cyano-2-pyridinoneVarious[5]

Experimental Protocols

The following are detailed protocols for key experiments involving this compound as a synthetic intermediate. These protocols are based on established methodologies for similar active methylene compounds and can be adapted for specific target molecules.

Protocol 1: General Procedure for Knoevenagel Condensation of an Aromatic Aldehyde with this compound

Objective: To synthesize an α,β-unsaturated sulfonyl nitrile, a versatile intermediate for further derivatization.

Materials:

  • Aromatic aldehyde (1.0 eq)

  • This compound (1.0 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Ethanol (solvent)

  • Hydrochloric acid (1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aromatic aldehyde (1.0 eq) and this compound (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (~0.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with 1 M HCl to neutralize the catalyst.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Expected Outcome: The corresponding α,β-unsaturated sulfonyl nitrile is obtained as a solid. The yield will vary depending on the specific aromatic aldehyde used.

Protocol 2: Synthesis of a Substituted Pyrazole via Cyclocondensation

Objective: To synthesize a 3-methylsulfonyl-5-substituted-1H-pyrazole, a key scaffold in many anti-inflammatory drugs.

Materials:

  • 1,3-Diketone (e.g., acetylacetone) (1.0 eq)

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol or acetic acid (solvent)

  • Standard laboratory glassware

Procedure:

  • Step A: Formation of the enamine or activated intermediate (optional but can improve regioselectivity). In some procedures, the 1,3-diketone is first reacted with hydrazine to form a pyrazoline intermediate. Alternatively, the three components can be reacted in a one-pot synthesis.

  • One-Pot Synthesis: In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) and this compound (1.0 eq) in ethanol or glacial acetic acid.

  • Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Expected Outcome: A substituted pyrazole with a methylsulfonyl group. The regioselectivity of the reaction will depend on the nature of the 1,3-diketone and the reaction conditions.

Visualizations

Experimental Workflow: Synthesis of Bioactive Pyrazoles

G cluster_start Starting Materials cluster_reaction One-Pot Synthesis cluster_product Product & Application This compound This compound Cyclocondensation Cyclocondensation This compound->Cyclocondensation 1,3-Diketone 1,3-Diketone 1,3-Diketone->Cyclocondensation Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Cyclocondensation Substituted Pyrazole Substituted Pyrazole Cyclocondensation->Substituted Pyrazole Purification Bioactive Molecule (e.g., COX-2 Inhibitor) Bioactive Molecule (e.g., COX-2 Inhibitor) Substituted Pyrazole->Bioactive Molecule (e.g., COX-2 Inhibitor) Further Functionalization

Caption: Workflow for pyrazole synthesis.

Signaling Pathway: Mechanism of COX-2 Inhibition

G Arachidonic Acid Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Catalysis Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Pyrazole-based Inhibitor (from this compound) Pyrazole-based Inhibitor (from this compound) Pyrazole-based Inhibitor (from this compound)->COX-2 Enzyme Inhibition

Caption: Inhibition of the COX-2 pathway.

Conclusion

This compound is a potent and versatile building block in drug discovery. Its activated methylene group readily participates in key carbon-carbon bond-forming reactions, enabling the efficient synthesis of a wide range of heterocyclic compounds. In particular, its application in the synthesis of pyrazole scaffolds, which are central to the activity of many anti-inflammatory drugs, highlights its significance as an intermediate. The provided protocols offer a starting point for researchers to explore the synthetic potential of this compound in the quest for novel and improved therapeutic agents.

References

Application Notes and Protocols: Methylsulfonylacetonitrile and Analogs in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of methylsulfonylacetonitrile and its close analog, malononitrile, as versatile building blocks in multicomponent reactions (MCRs) for the synthesis of diverse and biologically relevant heterocyclic scaffolds. The protocols and data presented herein are intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.

Introduction to Multicomponent Reactions

Multicomponent reactions are powerful one-pot processes where three or more reactants combine to form a complex product, incorporating most or all of the atoms of the starting materials.[1][2] This approach offers significant advantages over traditional linear synthesis, including higher atom economy, reduced waste, and the rapid generation of molecular diversity, which is crucial in drug discovery.[2][3] Activated acetonitriles, such as this compound and malononitrile, are excellent substrates for MCRs due to the reactivity of their acidic methylene group.

I. Synthesis of Substituted 2-Aminothiophenes via Gewald Reaction

The Gewald reaction is a classic multicomponent reaction that provides efficient access to polysubstituted 2-aminothiophenes, which are important scaffolds in medicinal chemistry.[4][5] The reaction typically involves the condensation of a ketone or aldehyde, an active methylene compound like malononitrile (a close analog of this compound), and elemental sulfur in the presence of a base.

Reaction Workflow: Gewald Synthesis of 2-Aminothiophenes

Gewald Reaction Workflow Reactants Ketone/Aldehyde + Malononitrile + Elemental Sulfur + Base Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Intermediate α,β-Unsaturated Nitrile (Stable Intermediate) Knoevenagel->Intermediate Sulfur_Addition Sulfur Addition & Cyclization Intermediate->Sulfur_Addition Product Polysubstituted 2-Aminothiophene Sulfur_Addition->Product

Caption: Workflow of the Gewald multicomponent reaction.

Experimental Protocol: Gewald Synthesis of 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene

This protocol is adapted from procedures described for the Gewald reaction.

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Morpholine (or another suitable base)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol) in ethanol (30 mL).

  • Add morpholine (15 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol or another suitable solvent to obtain the pure 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene.

Quantitative Data Summary: Gewald Reaction
EntryKetone/AldehydeActive MethyleneBaseConditionsYield (%)Reference
1CyclohexanoneMalononitrileMorpholineReflux, 2h85-90
2AcetoneEthyl CyanoacetateMorpholine50°C, 1h78[6]
3PropiophenoneMalononitrileTriethylamineRT, 12h72[7]
4ButyraldehydeEthyl CyanoacetateDiethylamine60°C, 3h65[6]

II. Synthesis of Polysubstituted Pyridines

Multicomponent reactions offer a straightforward and efficient route to construct highly functionalized pyridine rings.[8] A common approach involves the condensation of an aldehyde, an active methylene compound (like malononitrile), a ketone, and ammonium acetate.

Reaction Workflow: Multicomponent Pyridine Synthesis

Pyridine Synthesis Workflow Reactants Aldehyde + Malononitrile + Ketone + Ammonium Acetate Condensation Knoevenagel & Michael Addition Reactants->Condensation Intermediate Dihydropyridine Intermediate Condensation->Intermediate Cyclization_Oxidation Cyclization & Aromatization Intermediate->Cyclization_Oxidation Product Polysubstituted Pyridine Cyclization_Oxidation->Product Fused_DHP_Synthesis Reactants Aldehyde + Dimedone + Malononitrile + Ammonium Acetate Condensation Sequential Condensations Reactants->Condensation Intermediate Open-Chain Intermediate Condensation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Fused 1,4-Dihydropyridine Cyclization->Product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Methylsulfonylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methylsulfonylacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful synthesis and application of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound is typically synthesized through the reaction of methanesulfonyl chloride (CH₃SO₂Cl) with acetonitrile (CH₃CN) in the presence of a strong base. The base deprotonates acetonitrile to form a carbanion, which then acts as a nucleophile and attacks the sulfur atom of methanesulfonyl chloride, displacing the chloride ion.

Q2: What are the critical parameters to control during the synthesis?

A2: The most critical parameters to control are:

  • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous. Moisture can quench the strong base and hydrolyze the methanesulfonyl chloride starting material.

  • Choice of Base: The selection of a suitable strong base is crucial for efficient deprotonation of acetonitrile.

  • Temperature: The reaction temperature needs to be carefully controlled to manage the exothermicity of the reaction and minimize side reactions.

  • Stoichiometry: The molar ratios of the reactants and the base should be carefully controlled for optimal conversion and yield.

Q3: What are some common issues encountered during the synthesis of this compound?

A3: Common issues include low product yield, formation of side products, and difficulties in product purification. These are addressed in detail in the troubleshooting guide below.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem 1: Low or No Product Yield

  • Question: I am getting a very low yield of this compound. What are the possible causes and how can I improve it?

  • Answer: Low yield is a common problem that can be attributed to several factors. Here is a systematic approach to troubleshooting:

    • Inadequate Deprotonation of Acetonitrile:

      • Cause: The base used may not be strong enough or may have degraded. For instance, sodium hydride (NaH) can react with moisture in the air to form sodium hydroxide, which is a weaker base.

      • Solution: Use a fresh, high-quality strong base like sodium hydride (NaH) or sodium amide (NaNH₂). Ensure the base is properly handled under an inert atmosphere. Consider washing the NaH with dry hexane to remove any mineral oil and surface oxidation.

    • Presence of Moisture:

      • Cause: Water in the reaction will react with the strong base and the methanesulfonyl chloride.

      • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents, preferably freshly distilled from a suitable drying agent. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).

    • Incorrect Reaction Temperature:

      • Cause: The deprotonation of acetonitrile and the subsequent reaction with methanesulfonyl chloride are often performed at low temperatures to control the reaction rate and prevent side reactions. If the temperature is too high, side reactions may dominate. If it is too low, the reaction may be too slow.

      • Solution: Carefully control the reaction temperature. The deprotonation of acetonitrile with NaH is often initiated at 0°C and then the reaction with methanesulfonyl chloride is also carried out at low temperatures.

    • Suboptimal Stoichiometry:

      • Cause: An incorrect molar ratio of reactants can lead to incomplete conversion or the formation of byproducts.

      • Solution: Typically, a slight excess of acetonitrile is used. The amount of base should be stoichiometric or in slight excess relative to the methanesulfonyl chloride.

Problem 2: Formation of Side Products and Impurities

  • Question: I have isolated my product, but it is impure. What are the likely side products and how can I minimize their formation?

  • Answer: The formation of side products is a common challenge. Here are some potential impurities and strategies to avoid them:

    • Hydrolysis Products:

      • Cause: Reaction of methanesulfonyl chloride with any residual water will produce methanesulfonic acid.

      • Solution: As mentioned before, maintaining strictly anhydrous conditions is paramount.

    • Products from Acetonitrile Dimerization/Trimerization:

      • Cause: Strong bases can promote the self-condensation of acetonitrile to form products like β-aminocrotononitrile.

      • Solution: Add the methanesulfonyl chloride to the generated acetonitrile anion solution promptly. Avoid prolonged reaction times at elevated temperatures in the presence of excess base.

    • Products from the Dual Role of Sodium Hydride:

      • Cause: Sodium hydride can act not only as a base but also as a reducing agent, potentially leading to undesired reduction products.

      • Solution: Maintain a low reaction temperature and control the addition of reagents to minimize potential side reactions.

    • Unreacted Starting Materials:

      • Cause: Incomplete reaction due to any of the factors mentioned in "Low or No Product Yield".

      • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the reaction goes to completion.

Problem 3: Difficulties in Product Purification

  • Question: I am having trouble purifying my this compound. What is the recommended purification method?

  • Answer: Purification can be challenging due to the nature of the product and potential impurities.

    • Work-up Procedure:

      • Process: After the reaction is complete, the mixture is typically quenched carefully with a proton source (e.g., water or a dilute acid) at low temperature. The product can then be extracted into an organic solvent.

      • Caution: The quenching process can be exothermic and should be done slowly with cooling.

    • Recrystallization:

      • Process: this compound is a solid at room temperature and can often be purified by recrystallization. A suitable solvent system needs to be determined experimentally. Solvents like isopropanol or ethanol-water mixtures can be good starting points.

      • Procedure: Dissolve the crude product in a minimum amount of hot solvent, filter out any insoluble impurities, and then allow the solution to cool slowly to induce crystallization. The pure crystals can then be collected by filtration.

Data Presentation

The following table summarizes the impact of different reaction conditions on the synthesis of α-sulfonyl nitriles, providing a basis for optimization.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1NaH (1.1)THF0 to rt1275General Procedure
2NaNH₂ (1.1)THF0 to rt1070Inferred from similar reactions
3LDA (1.1)THF-78 to rt880Inferred from similar reactions
4NaH (1.1)DMF0 to rt1265Inferred from similar reactions
5NaH (1.1)Acetonitrile0 to rt1260Inferred from similar reactions

Note: The yields are indicative and can vary based on the specific substrate and experimental setup. "rt" denotes room temperature. LDA is Lithium diisopropylamide.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is a representative procedure and may require optimization for your specific laboratory conditions.

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous acetonitrile (CH₃CN)

  • Methanesulfonyl chloride (CH₃SO₂Cl)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Washing the Base: Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil. Decant the hexane carefully after each wash.

  • Solvent Addition: Add anhydrous THF to the flask to create a slurry of sodium hydride.

  • Deprotonation of Acetonitrile: Cool the slurry to 0°C using an ice bath. Slowly add anhydrous acetonitrile (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature below 5°C. Stir the mixture at 0°C for 1 hour.

  • Reaction with Methanesulfonyl Chloride: To the resulting solution of the acetonitrile anion, add methanesulfonyl chloride (1.0 equivalent) dropwise, ensuring the temperature remains below 5°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Work-up:

    • Cool the reaction mixture to 0°C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude solid by recrystallization from a suitable solvent (e.g., isopropanol) to afford pure this compound.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis start Start: Prepare Apparatus and Reagents wash_nah Wash Sodium Hydride with Hexane start->wash_nah add_thf Add Anhydrous THF wash_nah->add_thf cool_0c_1 Cool to 0°C add_thf->cool_0c_1 add_acetonitrile Add Acetonitrile Dropwise cool_0c_1->add_acetonitrile stir_1h Stir at 0°C for 1h add_acetonitrile->stir_1h add_mscl Add Methanesulfonyl Chloride Dropwise stir_1h->add_mscl warm_rt Warm to Room Temperature and Stir for 12h add_mscl->warm_rt quench Quench with Saturated NH4Cl (aq) at 0°C warm_rt->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine and Dry over MgSO4 extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate recrystallize Recrystallize from Isopropanol concentrate->recrystallize product Pure this compound recrystallize->product

Caption: A step-by-step workflow for the synthesis of this compound.

troubleshooting_flow Troubleshooting Flowchart for Low Yield start Low Yield Observed check_moisture Check for Moisture Contamination start->check_moisture check_base Evaluate Base Quality and Strength check_moisture->check_base No solution_moisture Ensure Anhydrous Conditions: - Flame-dry glassware - Use anhydrous solvents - Inert atmosphere check_moisture->solution_moisture Yes check_temp Verify Reaction Temperature Control check_base->check_temp No solution_base Use Fresh, High-Quality Base: - NaH (freshly washed) - NaNH2 check_base->solution_base Yes check_stoichiometry Review Stoichiometry of Reagents check_temp->check_stoichiometry No solution_temp Maintain Low Temperature: - 0°C for deprotonation and addition check_temp->solution_temp Yes solution_stoichiometry Optimize Molar Ratios: - Slight excess of acetonitrile - Stoichiometric or slight excess of base check_stoichiometry->solution_stoichiometry Yes

Caption: A logical flowchart for troubleshooting low product yield.

Technical Support Center: Optimizing Reactions with Methylsulfonylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methylsulfonylacetonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield of your reactions and overcome common experimental challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Low or No Product Yield in Knoevenagel Condensation

Q: My Knoevenagel condensation reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?

A: Low or no yield in a Knoevenagel condensation involving this compound can stem from several factors, ranging from reactant and catalyst choice to reaction conditions. Here is a systematic approach to troubleshoot this issue:

Possible Causes and Solutions:

  • Inactive Catalyst: The choice and activity of the base catalyst are crucial for the deprotonation of this compound.

    • Solution: Screen a variety of weak bases such as piperidine, pyridine, or ammonium acetate. For a more robust reaction, consider Lewis acids like TiCl₄ or ZnCl₂. Ensure the catalyst has not degraded and optimize its loading, typically starting with 5-10 mol%.[1]

  • Inappropriate Solvent: The solvent plays a critical role in reactant solubility and reaction kinetics.

    • Solution: Test a range of solvents. Polar protic solvents like ethanol and water can be effective, while polar aprotic solvents such as DMF may also yield good results.[1] In some cases, solvent-free conditions can be optimal.[1] Ensure all reactants are soluble in the chosen solvent at the reaction temperature.[1]

  • Unfavorable Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently.

    • Solution: Systematically vary the reaction temperature. While many Knoevenagel condensations work well at room temperature, some may require heating to overcome the activation energy.[1] Conversely, excessively high temperatures can lead to decomposition.

  • Insufficient Reaction Time: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

  • Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product.

    • Self-Condensation of the Carbonyl Compound: This can be promoted by strong bases.

      • Solution: Use a milder base like ammonium acetate.[1]

    • Michael Addition: The Knoevenagel product can sometimes react with another molecule of this compound.

      • Solution: Maintain a 1:1 molar ratio of the carbonyl compound to this compound.[1]

Alkylation of this compound Yields Multiple Products

Q: I am observing the formation of multiple products during the alkylation of this compound. How can I improve the selectivity for the desired mono-alkylated product?

A: The formation of multiple products in the alkylation of active methylene compounds is a common issue, often arising from polyalkylation or side reactions.

Possible Causes and Solutions:

  • Polyalkylation: The mono-alkylated product can be deprotonated again and undergo a second alkylation.

    • Solution:

      • Control Stoichiometry: Use a slight excess of this compound relative to the alkylating agent and the base.

      • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.

      • Choice of Base: Use a base that is just strong enough to deprotonate this compound but not so strong that it readily deprotonates the mono-alkylated product. Bases like potassium carbonate or sodium ethoxide are common choices.

  • Side Reactions of the Alkylating Agent: The alkylating agent may undergo elimination or other side reactions under basic conditions.

    • Solution:

      • Optimize Temperature: Lowering the reaction temperature can often minimize side reactions.

      • Choose a Suitable Alkylating Agent: Alkyl iodides are generally more reactive than bromides or chlorides and may allow for milder reaction conditions.

Frequently Asked Questions (FAQs)

General Properties and Handling

Q: What are the key physical and chemical properties of this compound?

A: this compound is a white to off-white crystalline solid with a melting point of 81-84 °C. It is slightly soluble in water and soluble in many organic solvents. The methylsulfonyl and nitrile groups are strongly electron-withdrawing, making the methylene protons acidic and susceptible to deprotonation by a base.

Q: What are the recommended storage conditions for this compound?

A: It should be stored in a tightly sealed container in a cool, dry, and dark place.

Knoevenagel Condensation

Q: What is a general experimental protocol for the Knoevenagel condensation of this compound with an aromatic aldehyde?

A: The following is a general procedure that can be optimized for specific substrates:

  • Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1 mmol) and this compound (1 mmol).

  • Solvent and Catalyst Addition: Add a suitable solvent (e.g., 5 mL of ethanol or water) and the chosen catalyst (e.g., 5 mol% piperidine).[1]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux).

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture and add cold water to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and air dry. Further purification can be achieved by recrystallization.

Q: How can I purify the product of a Knoevenagel condensation with this compound?

A: The crude product can often be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexanes. If recrystallization is not sufficient, column chromatography on silica gel can be employed.[2]

Alkylation Reactions

Q: What is a general protocol for the base-catalyzed alkylation of this compound?

A: A general procedure for alkylation is as follows:

  • Deprotonation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1 equivalent) in a dry aprotic solvent (e.g., DMF or THF). Add a suitable base (e.g., sodium hydride or potassium carbonate, 1.1 equivalents) portion-wise at 0 °C.

  • Alkylation: Stir the mixture at room temperature for a period to ensure complete deprotonation. Then, cool the mixture back to 0 °C and slowly add the alkyl halide (1 equivalent).

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Synthesis of Heterocycles

Q: Can this compound be used to synthesize pyrazoles?

A: Yes, the active methylene group and the nitrile functionality of this compound make it a versatile precursor for the synthesis of various heterocycles, including pyrazoles. A common method involves the reaction of a β-ketonitrile, which can be derived from this compound, with hydrazine or its derivatives. The general reaction involves the condensation of the hydrazine with the ketone and subsequent cyclization.[3][4]

Q: Are there methods for synthesizing pyridines using this compound?

A: Yes, this compound can be a building block for substituted pyridines. One common approach is the Hantzsch pyridine synthesis or similar multicomponent reactions where an active methylene compound, an aldehyde, and an ammonia source react to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[5]

Data Presentation

Table 1: Catalyst and Solvent Effects on the Knoevenagel Condensation of Benzaldehyde with Phenylsulfonylacetonitrile (Analogue of this compound)

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1PiperidineEthanolReflux685
2PyrrolidineEthanolReflux590
3Ammonium AcetateTolueneReflux875
4ZnCl₂None100292
5Mg,Al-mixed oxideNone1000.75~100

Data adapted from a study on phenylsulfonylacetonitrile, a close structural analog of this compound, and is intended to provide a starting point for optimization.[6]

Experimental Protocols

Detailed Protocol for Knoevenagel Condensation under Solvent-Free Conditions

This protocol is adapted from a general method for Knoevenagel condensations and can be a good starting point for reactions with this compound.[1]

  • Reactant Mixture: In a mortar, combine the aromatic aldehyde (1 equivalent), this compound (1 equivalent), and a catalytic amount of a solid catalyst (e.g., gallium chloride).

  • Grinding: Grind the mixture with a pestle at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, wash the solid mixture with water.

  • Isolation: Collect the solid product by filtration and dry. Further purification is often not necessary.

Visualizations

Knoevenagel_Condensation_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Aldehyde Aromatic Aldehyde Mixing Mixing and Stirring (Room Temp or Reflux) Aldehyde->Mixing MSAN Methylsulfonyl- acetonitrile MSAN->Mixing Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Mixing Solvent Solvent (e.g., Ethanol) Solvent->Mixing TLC Monitor by TLC Mixing->TLC monitor Precipitation Precipitation (add cold water) TLC->Precipitation reaction complete Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Pure Product Recrystallization->Product

Caption: Experimental workflow for a typical Knoevenagel condensation reaction.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low or No Product Yield Catalyst Inactive/Inappropriate Catalyst Start->Catalyst Solvent Unsuitable Solvent Start->Solvent Temp Incorrect Temperature Start->Temp Time Insufficient Time Start->Time SideRxn Side Reactions Start->SideRxn Sol_Catalyst Screen Catalysts (e.g., weak bases, Lewis acids) Optimize Loading Catalyst->Sol_Catalyst Sol_Solvent Test Different Solvents (protic/aprotic) Check Solubility Solvent->Sol_Solvent Sol_Temp Vary Temperature (cool or heat) Temp->Sol_Temp Sol_Time Monitor by TLC to Determine Optimal Time Time->Sol_Time Sol_SideRxn Use Milder Base Control Stoichiometry SideRxn->Sol_SideRxn

Caption: Troubleshooting logic for low yield in Knoevenagel condensations.

References

Technical Support Center: Methylsulfonylacetonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylsulfonylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in organic synthesis?

This compound (CH₃SO₂CH₂CN), also known as mesylacetonitrile, is a versatile C-H acidic reagent. Its active methylene group, positioned between two electron-withdrawing groups (sulfonyl and nitrile), makes it a valuable building block in a variety of carbon-carbon bond-forming reactions. Key applications include:

  • Knoevenagel Condensation: Reaction with aldehydes and ketones to form electron-deficient alkenes.

  • Michael Addition: As a nucleophile in conjugate additions to α,β-unsaturated systems.

  • Alkylation Reactions: To introduce a cyanomethylsulfonyl moiety.

  • Synthesis of Heterocycles: As a precursor for various nitrogen and sulfur-containing ring systems.

Q2: What are the key safety precautions to consider when working with this compound?

This compound is a combustible solid and is harmful if swallowed, in contact with skin, or if inhaled.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Q3: How should this compound be stored?

It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Troubleshooting Guides

This section addresses common issues encountered during reactions involving this compound, providing potential causes and solutions.

Issue 1: Low or No Product Formation in Knoevenagel Condensation

Symptoms:

  • TLC or LC-MS analysis shows primarily unreacted starting materials (this compound and the carbonyl compound).

  • The desired vinyl sulfone product is not observed or is present in very low yield.

Possible Causes & Solutions:

CauseRecommended SolutionExperimental Protocol
Insufficiently Active Catalyst The basicity of the catalyst is crucial. Weak bases like piperidine or triethylamine are often used. If the reaction is sluggish, consider a slightly stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene).To a solution of the aldehyde (1 mmol) and this compound (1.1 mmol) in an appropriate solvent (e.g., toluene, 10 mL), add the base (0.1 mmol). Stir at the recommended temperature and monitor by TLC.
Steric Hindrance Highly hindered ketones or aldehydes may react slowly. Increase the reaction temperature or prolong the reaction time. The use of a more active catalyst may also be beneficial.For hindered substrates, consider increasing the reaction temperature in increments of 10 °C, while carefully monitoring for decomposition of starting materials or product.
Reversible Reaction The initial addition step of the Knoevenagel condensation can be reversible. To drive the reaction forward, remove the water formed during the dehydration step using a Dean-Stark apparatus or molecular sieves.Set up the reaction with a Dean-Stark trap filled with the reaction solvent. Heat the reaction to reflux and monitor the collection of water.

Logical Relationship for Troubleshooting Low Yield in Knoevenagel Condensation:

G start Low/No Product catalyst Check Catalyst Activity start->catalyst sterics Evaluate Steric Hindrance start->sterics equilibrium Consider Reaction Equilibrium start->equilibrium solution1 Use Stronger Base (e.g., DBU) catalyst->solution1 solution2 Increase Temperature/Time sterics->solution2 solution3 Remove Water (Dean-Stark) equilibrium->solution3

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Michael Addition Side Products

Symptoms:

  • In a Knoevenagel condensation, in addition to the desired vinyl sulfone, a bis-adduct is observed where a second molecule of this compound has added to the product via a Michael addition.

  • In alkylation reactions, the desired mono-alkylated product is contaminated with a di-alkylated species.

Possible Causes & Solutions:

CauseRecommended SolutionExperimental Protocol
Excess Nucleophile Using a large excess of this compound can favor the formation of bis-adducts.[3] Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the nucleophile.Carefully measure and add 1.05 equivalents of this compound relative to the Michael acceptor.
Strongly Basic Conditions Strong bases can lead to a high concentration of the deprotonated this compound, which can readily act as a Michael donor. Use a weaker base or a catalytic amount of a stronger base.For a Michael addition, use a catalytic amount of a base like sodium ethoxide in ethanol. Monitor the reaction closely and quench upon completion to prevent further reactions.
Prolonged Reaction Time Allowing the reaction to proceed for an extended period after the initial product is formed can increase the likelihood of subsequent Michael addition. Monitor the reaction progress and quench it as soon as the desired product is formed.Set up the reaction and monitor its progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes). Once the starting material is consumed and the desired product is the major species, proceed with the workup.

Table 1: Effect of Reaction Conditions on Bis-Adduct Formation (Hypothetical Data)

EntryEquivalents of CH₃SO₂CH₂CNBaseTime (h)Yield of Mono-Adduct (%)Yield of Bis-Adduct (%)
11.1Et₃N (1.2 eq)48510
22.0Et₃N (1.2 eq)46035
31.1DBU (0.1 eq)2905
41.1Et₃N (1.2 eq)127025

Signaling Pathway for Bis-Adduct Formation:

G A This compound C Carbanion A->C + Base B Base B->C E Mono-Adduct (Desired Product) C->E + Michael Acceptor F Bis-Adduct (Side Product) C->F D α,β-Unsaturated System (Michael Acceptor) D->E E->F + Carbanion

Caption: Pathway to bis-adduct formation.

Issue 3: Hydrolysis of the Nitrile or Sulfonyl Group

Symptoms:

  • Formation of a carboxylic acid or amide byproduct, indicating hydrolysis of the nitrile group.[4]

  • Loss of the sulfonyl group (desulfonylation), which can occur under certain reductive or strongly basic/acidic conditions.

Possible Causes & Solutions:

CauseRecommended SolutionExperimental Protocol
Strongly Acidic or Basic Workup/Reaction Conditions The nitrile group can be susceptible to hydrolysis under harsh pH conditions, especially at elevated temperatures. Use mild acidic (e.g., dilute HCl) or basic (e.g., saturated NaHCO₃) conditions for workup and maintain neutral pH during the reaction if possible.After the reaction is complete, cool the mixture to room temperature before quenching. Use a saturated solution of ammonium chloride for a mild acidic quench or a saturated solution of sodium bicarbonate for a mild basic quench.
Presence of Water at High Temperatures Prolonged heating in the presence of water can promote hydrolysis. Ensure that all solvents and reagents are anhydrous if the reaction is sensitive to water.Dry all glassware in an oven prior to use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reductive Conditions Certain reducing agents can lead to the cleavage of the C-S bond, resulting in desulfonylation.[5][6] If the sulfonyl group is desired in the final product, avoid harsh reducing agents.If a reduction is necessary elsewhere in the molecule, choose a milder reagent that is selective for the desired functional group. For example, use NaBH₄ for ketone reduction instead of stronger reducing agents like LiAlH₄ if desulfonylation is a concern.

Experimental Workflow to Minimize Hydrolysis:

G cluster_0 Reaction Setup cluster_1 Workup A Dry Glassware B Use Anhydrous Solvents A->B C Inert Atmosphere (N₂/Ar) B->C D Cool to Room Temperature C->D E Mild Quench (e.g., sat. NH₄Cl or NaHCO₃) D->E F Extraction with Organic Solvent E->F

Caption: Workflow to prevent hydrolysis side reactions.

References

Technical Support Center: Purification of Methylsulfonylacetonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of methylsulfonylacetonitrile. This resource is tailored for researchers, scientists, and drug development professionals to provide comprehensive guidance on recrystallization, troubleshoot common issues, and answer frequently asked questions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My this compound is not dissolving in the hot solvent.

A1: This issue can arise from a few factors:

  • Insufficient Solvent: You may not have added enough solvent. For an effective recrystallization, the solute should be dissolved in the minimum amount of hot solvent. Add small portions of the hot solvent sequentially until the solid completely dissolves.

  • Inappropriate Solvent Choice: The selected solvent may not be a good choice for this compound. This compound is polar, so polar solvents like ethanol, isopropanol, or water are more likely to be effective. If the compound remains insoluble even in a large volume of boiling solvent, you will need to select a different solvent.

  • Low Temperature: Ensure your solvent is at or near its boiling point to achieve maximum solubility.

Q2: No crystals are forming upon cooling the solution.

A2: This is a common issue, often due to one of the following:

  • Too Much Solvent: If an excessive amount of solvent was used, the solution may not be saturated enough for crystals to form upon cooling. To remedy this, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated. This can often be resolved by:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution to induce crystallization.

  • Cooling Too Quickly: Rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q3: The product has "oiled out" instead of forming crystals.

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is a particular risk with compounds that have relatively low melting points, such as this compound (81-84 °C).

  • Solution Temperature Too High: The temperature of the solution may be above the melting point of your compound when it starts to come out of solution. To resolve this, add a small amount of additional hot solvent to redissolve the oil, and then allow the solution to cool more slowly.

  • Solvent Choice: The chosen solvent may not be ideal. Consider using a solvent with a lower boiling point.

Q4: The recovered crystals are discolored.

A4: Discoloration indicates the presence of impurities.

  • Insoluble Impurities: If you noticed solid impurities in the hot solution that were not your product, a hot filtration step should have been performed to remove them before cooling.

  • Soluble Colored Impurities: If the hot solution itself was colored, this indicates the presence of soluble, colored impurities. To remove these, you can add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling. Be aware that using too much charcoal can lead to a loss of your desired product.

Q5: The final yield of purified this compound is very low.

A5: A low yield can be frustrating but is often preventable.

  • Too Much Solvent: As mentioned in Q2, using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor.

  • Premature Crystallization: If crystals formed during the hot filtration step, you will lose product. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.

  • Washing with Room Temperature Solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize redissolving your purified product.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for recrystallizing this compound?

Q: How do I perform a mixed-solvent recrystallization with ethanol and water?

A:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • While keeping the solution hot, add hot water dropwise with swirling until you observe a persistent slight cloudiness (turbidity).

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol-water mixture.

Q: What are the key properties of this compound to consider during recrystallization?

A:

  • Melting Point: 81-84 °C. Be mindful of this to avoid "oiling out."

  • Appearance: White to brown solid. The goal of recrystallization is to obtain a white, crystalline solid.

  • Solubility: It is reported to be soluble in water, ether, and most organic solvents.[1] It is also described as being slightly soluble in water.[1] This suggests that a single solvent may lead to high solubility even at low temperatures, making a mixed-solvent system a good strategy.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the purification of this compound using a mixed solvent system of isopropanol and water.

Materials:

  • Crude this compound

  • Isopropanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Ice bath

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropanol and heat the mixture on a hot plate with gentle swirling until the solid dissolves completely.

  • Addition of Anti-Solvent: While the isopropanol solution is still hot, add hot deionized water dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of hot isopropanol to the cloudy solution until it becomes clear again.

  • Crystallization: Remove the flask from the hot plate, cover it, and allow it to cool slowly to room temperature.

  • Cooling: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold mixture of isopropanol and water.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For final drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.

Quantitative Data

Due to the limited availability of specific solubility data for this compound in the public domain, a quantitative table cannot be provided at this time. Researchers are encouraged to perform preliminary solubility tests with small amounts of material to determine the optimal solvent ratio and estimate the expected yield for their specific batch of crude product.

Recrystallization Workflow

The following diagram illustrates the logical workflow for the recrystallization of this compound.

RecrystallizationWorkflow start Start: Crude this compound dissolve Dissolve in Minimum Hot Solvent (e.g., Isopropanol) start->dissolve end_node End: Pure, Dry Crystals hot_filtration_decision Insoluble Impurities Present? dissolve->hot_filtration_decision add_anti_solvent Add Hot Anti-Solvent (e.g., Water) to Cloud Point clarify Add a Few Drops of Hot Solvent to Re-clarify add_anti_solvent->clarify cool_rt Cool Slowly to Room Temperature clarify->cool_rt oiling_out Product Oiling Out? cool_rt->oiling_out cool_ice Cool in Ice Bath no_crystals No Crystals Formed? cool_ice->no_crystals filter Vacuum Filtration wash Wash with Ice-Cold Solvent Mixture filter->wash dry Dry Crystals wash->dry dry->end_node hot_filtration_decision->add_anti_solvent No hot_filtration Perform Hot Gravity Filtration hot_filtration_decision->hot_filtration Yes hot_filtration->add_anti_solvent oiling_out->cool_ice No reheat_add_solvent Re-heat and Add More Solvent oiling_out->reheat_add_solvent Yes reheat_add_solvent->cool_rt no_crystals->filter No induce_crystallization Induce Crystallization: - Scratch Flask - Seed Crystal no_crystals->induce_crystallization Yes induce_crystallization->cool_ice

Caption: A flowchart of the recrystallization process for this compound.

References

Troubleshooting low conversion rates in Methylsulfonylacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in the synthesis of Methylsulfonylacetonitrile (CH₃SO₂CH₂CN). The following information is presented in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My conversion rate for this compound is consistently low. What are the most common areas to investigate?

A1: Low conversion rates in this synthesis typically stem from three primary areas: reagent quality, reaction conditions, and the workup procedure. A systematic approach to troubleshooting is essential. Key factors to scrutinize include the presence of moisture, the choice and quality of the base, reaction temperature, and stoichiometry.[1][2]

cluster_0 Troubleshooting Workflow cluster_1 Phase 1: Reagent & Setup Integrity cluster_2 Phase 2: Reaction Condition Optimization cluster_3 Phase 3: Workup & Analysis start Low Conversion Rate Observed reagents Verify Reagent Purity & Dryness (Acetonitrile, Base, CH₃SO₂Cl) start->reagents glassware Ensure Dry Glassware & Inert Atmosphere (N₂/Ar) reagents->glassware conditions Review Reaction Parameters (Base, Temp, Stoichiometry) glassware->conditions monitoring Monitor Progress via TLC/GC (Check for starting material) conditions->monitoring workup Optimize Quenching & Extraction Protocol monitoring->workup end Improved Conversion Rate workup->end

Caption: General troubleshooting workflow for low conversion rates.

Q2: How significantly do the quality and purity of my reagents impact the synthesis?

A2: Reagent quality is a critical factor that directly influences reaction outcomes.[3][4] Impurities can inhibit the reaction, cause side reactions, or neutralize your reagents, leading to significantly lower yields.

  • Methanesulfonyl Chloride (CH₃SO₂Cl): This reagent is highly susceptible to hydrolysis. Exposure to atmospheric moisture will convert it to methanesulfonic acid, which will not participate in the desired reaction. Always use a fresh bottle or a recently distilled batch.

  • Acetonitrile (CH₃CN): While often used as a solvent, acetonitrile is also a reactant. The presence of water is a major issue.[1] Water can hydrolyze the methanesulfonyl chloride and interfere with the base. Using an anhydrous grade of acetonitrile or drying it before use is crucial.[5] Impurities like acrylonitrile or acetic acid can also lead to side-product formation.[5]

  • Base: The choice and purity of the base are paramount. If using a hydride base like NaH, ensure it has not been passivated by oxidation (white clumps instead of a fine grey powder).[6] If using an amine base like triethylamine, it should be dry and pure to prevent the introduction of water and other nucleophiles.

Q3: I suspect my reaction conditions are not optimal. What parameters should I investigate and what are their effects?

A3: Optimizing reaction conditions is key to maximizing yield.[7][8] The interplay between the base, temperature, stoichiometry, and reaction time determines the reaction's success.

  • Choice of Base: A sufficiently strong, non-nucleophilic base is required to deprotonate acetonitrile. Common choices include sodium hydride (NaH), triethylamine (Et₃N), or diisopropylethylamine (DIPEA). The pKa of the base's conjugate acid should be high enough to effectively deprotonate acetonitrile (pKa ~25).

  • Stoichiometry: A slight excess of the base (1.1-1.2 equivalents) is often used to ensure complete deprotonation of acetonitrile.[1] The molar ratio between methanesulfonyl chloride and acetonitrile should be carefully controlled, typically starting at 1:1.

  • Temperature: This reaction is often initiated at a low temperature (e.g., 0 °C) during the addition of the electrophile (methanesulfonyl chloride) to control the initial exothermic reaction, and then allowed to warm to room temperature or gently heated to drive the reaction to completion.[1] Overheating can lead to side reactions and decomposition.

Data Presentation

Table 1: Influence of Reaction Parameters on Theoretical Conversion Rate

ParameterVariationEffect on Conversion RateRationale
Base Weak Base (e.g., K₂CO₃)Very LowInsufficient deprotonation of acetonitrile.
Strong Base (e.g., NaH)HighDrives the formation of the nucleophilic carbanion.
Temperature Too Low (e.g., < 0 °C)Low / Slow ReactionInsufficient energy to overcome the activation barrier.
Optimal (e.g., 0 °C to RT)HighBalances reaction rate against side-product formation.[9]
Too High (e.g., > 50 °C)DecreasedPotential for polymerization or decomposition.[10]
Moisture PresentVery LowQuenches the base and hydrolyzes the sulfonyl chloride.[6]
AnhydrousHighAllows the desired reaction pathway to proceed.[1]

Q4: I am observing multiple spots on my TLC plate. What are the likely side reactions?

A4: The formation of multiple products indicates the presence of side reactions. In this synthesis, potential side reactions include:

  • Hydrolysis: As mentioned, methanesulfonyl chloride readily reacts with any trace water to form methanesulfonic acid.

  • Self-Condensation/Polymerization of Acetonitrile: In the presence of strong acids or bases, acetonitrile can undergo self-condensation reactions.[11]

  • Reaction with Impurities: Impurities present in the starting materials can react to form various byproducts.

To minimize these, ensure all reagents are pure and the reaction is run under strictly anhydrous and inert conditions (e.g., under a nitrogen or argon atmosphere).[1]

Q5: How can I effectively monitor the reaction progress and quantify my final product?

A5: Monitoring the reaction is crucial to determine the optimal reaction time and prevent the formation of degradation products.[10]

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the disappearance of the starting materials. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide more quantitative real-time analysis of both reactant consumption and product formation.[12][13]

  • Quantification: After workup and purification, the final yield should be determined by weight. The purity of the product can be assessed using techniques like quantitative Nuclear Magnetic Resonance (qNMR), GC, or HPLC with a calibrated standard.[14][15] The identity of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Experimental Protocols & Visualizations

Protocol 1: General Synthesis of this compound

Objective: To synthesize this compound from methanesulfonyl chloride and acetonitrile.

Materials:

  • Methanesulfonyl chloride (1.0 eq)

  • Anhydrous Acetonitrile (solvent and reactant)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

  • Anhydrous THF or Diethyl Ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Dry all glassware in an oven and assemble under an inert atmosphere (N₂ or Ar).

  • Reagent Preparation: Suspend NaH in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the suspension to 0 °C in an ice bath.

  • Reaction: Slowly add anhydrous acetonitrile to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes.

  • Addition: Add methanesulfonyl chloride dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at 0 °C.

  • Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of starting material.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[16]

cluster_workflow Experimental Workflow p1 1. Setup Dry glassware under N₂/Ar p2 2. Base Suspension Suspend NaH in anhydrous THF at 0 °C p1->p2 p3 3. Deprotonation Add CH₃CN to NaH suspension p2->p3 p4 4. Electrophile Addition Add CH₃SO₂Cl dropwise at 0 °C p3->p4 p5 5. Reaction Warm to RT, stir for 2-4h Monitor via TLC p4->p5 p6 6. Quench & Extract Add aq. NH₄Cl, extract with EtOAc p5->p6 p7 7. Purify Wash, dry, concentrate, and recrystallize/chromatograph p6->p7 p8 8. Analysis Confirm structure (NMR, MS) Assess purity (GC, HPLC) p7->p8

Caption: Step-by-step experimental workflow for the synthesis.

Protocol 2: Purification of Acetonitrile Solvent

Objective: To remove water and other impurities from HPLC-grade acetonitrile.[5]

Procedure:

  • Add calcium hydride (CaH₂) to the acetonitrile (approx. 5 g/L).

  • Reflux the mixture for at least 1 hour under a dry, inert atmosphere.

  • Distill the acetonitrile from the CaH₂. Discard the first and last 10% of the distillate.

  • Store the purified, anhydrous acetonitrile over activated 3Å molecular sieves under an inert atmosphere.[5][17]

Inter-relationship of Key Reaction Parameters

The success of the synthesis depends on the careful balance of several key parameters. The following diagram illustrates the relationship between these factors and the desired outcome.

cluster_params Controllable Parameters cluster_outcomes Potential Issues center Conversion Rate & Selectivity temp Temperature temp->center controls rate of side_rxn Side Reactions temp->side_rxn too high base Base Strength & Stoichiometry base->center drives decomp Decomposition base->decomp too strong/hot time Reaction Time time->center affects completeness of time->side_rxn too long purity Reagent Purity (Anhydrous) purity->center enables no_rxn No Reaction purity->no_rxn low (moisture)

Caption: Logical relationship between reaction parameters and outcome.

References

Effect of base and solvent on Methylsulfonylacetonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylsulfonylacetonitrile. Here, you will find information to address common issues encountered during experiments, detailed experimental protocols, and data to guide your reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in organic synthesis?

This compound is a versatile reagent primarily used as a precursor for the synthesis of β-ketosulfones and other substituted acetonitriles. Its methylene group is activated by the adjacent electron-withdrawing sulfonyl and cyano groups, making it a potent nucleophile after deprotonation.

Q2: Why is the choice of base and solvent critical in reactions with this compound?

The selection of an appropriate base and solvent system is crucial for controlling the reactivity and selectivity of this compound reactions. The base is responsible for deprotonating the active methylene group to form the reactive carbanion. The solvent influences the solubility of the reactants, the stability of the carbanion, and the rate of the reaction. An improper choice can lead to low yields, side reactions, or complete reaction failure.

Q3: What are the most common side reactions observed in this compound alkylations?

The most frequently encountered side reactions include:

  • Dialkylation: The product of the initial alkylation still possesses an acidic proton, which can be deprotonated and react with another equivalent of the alkylating agent.[1]

  • O-alkylation: Although less common for C-nucleophiles like the anion of this compound, under certain conditions, reaction at the oxygen of the sulfonyl group can occur, especially with hard electrophiles.

  • Decomposition: Strong bases in certain polar aprotic solvents like DMF or acetonitrile can lead to solvent degradation and complex side reactions, which can lower the yield of the desired product.[2]

Q4: How can I monitor the progress of my this compound reaction?

Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. Staining with potassium permanganate can be useful for visualizing spots if they are not UV-active.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Incomplete Deprotonation The base may not be strong enough to fully deprotonate the this compound. Consider using a stronger base (e.g., NaH instead of K₂CO₃). Ensure the base is fresh and has not been deactivated by moisture.
Poor Solubility The reactants may not be fully dissolved in the chosen solvent. Try a different solvent or a solvent mixture to improve solubility. For instance, DMF or DMSO can be effective for dissolving a variety of reactants.[3]
Reaction Temperature Too Low The reaction may require more energy to proceed. Gradually increase the reaction temperature and monitor the progress by TLC.
Steric Hindrance If using a bulky alkylating agent, the reaction may be sterically hindered. Consider using a less hindered electrophile or a smaller, more potent base.[4]
Moisture in the Reaction Water can quench the carbanion and deactivate strong bases. Ensure all glassware is thoroughly dried, and use anhydrous solvents.[3]

Low_Yield_Troubleshooting start Low or No Yield check_deprotonation Check Deprotonation start->check_deprotonation check_solubility Check Solubility start->check_solubility check_temp Check Temperature start->check_temp check_sterics Check Steric Hindrance start->check_sterics check_moisture Check for Moisture start->check_moisture stronger_base stronger_base check_deprotonation->stronger_base change_solvent change_solvent check_solubility->change_solvent increase_temp increase_temp check_temp->increase_temp modify_reagents modify_reagents check_sterics->modify_reagents dry_reagents dry_reagents check_moisture->dry_reagents

Issue 2: Formation of Multiple Products (e.g., Dialkylation)
Possible Cause Troubleshooting Step
Excess Alkylating Agent Using a large excess of the alkylating agent can promote dialkylation.[1] Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the electrophile.
Strong Base/Aprotic Solvent Combination This combination can lead to a high concentration of the mono-alkylated anion, favoring a second alkylation.[1] Consider a weaker base or a protic solvent which can protonate the mono-alkylated product, reducing its reactivity.
Prolonged Reaction Time Leaving the reaction for an extended period after the initial alkylation is complete can increase the chance of dialkylation. Monitor the reaction closely by TLC and quench it once the starting material is consumed.

Dialkylation_Troubleshooting start Multiple Products (Dialkylation) check_stoichiometry Check Stoichiometry of Alkylating Agent start->check_stoichiometry check_conditions Review Base/Solvent System start->check_conditions check_time Monitor Reaction Time start->check_time adjust_equivalents adjust_equivalents check_stoichiometry->adjust_equivalents modify_conditions modify_conditions check_conditions->modify_conditions optimize_time optimize_time check_time->optimize_time

Data Presentation: Effect of Base and Solvent on Alkylation Yield

The following table summarizes the yield of propargylated 2-amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles, a reaction analogous to the alkylation of this compound, demonstrating the impact of different base and solvent systems.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1K₂CO₃Acetone40-501270-89[3]
2NaHDMF251.5-380-96[3]

This data is for a structurally similar system and is intended to be illustrative. Optimal conditions for your specific substrate and electrophile may vary.

Experimental Protocols

Protocol 1: General Procedure for Alkylation using Sodium Hydride in DMF

This protocol is a general guideline for the alkylation of this compound using a strong base in an aprotic polar solvent.

Materials:

  • This compound

  • Alkylating agent (e.g., benzyl bromide, propargyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether or ethyl acetate for extraction

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time under a stream of nitrogen.

  • Add anhydrous DMF to the flask via syringe.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous DMF to the stirred suspension. Hydrogen gas will evolve.

  • Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

  • Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Alkylation using Potassium Carbonate in Acetone

This protocol provides a milder alternative for alkylation, suitable for substrates that may be sensitive to stronger bases.

Materials:

  • This compound

  • Alkylating agent (e.g., benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Water

  • Ethyl acetate for extraction

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent), anhydrous potassium carbonate (2.0-3.0 equivalents), and anhydrous acetone.

  • Add the alkylating agent (1.1 equivalents) to the suspension.

  • Heat the reaction mixture to reflux and stir for 6-24 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Prepare Anhydrous Reagents & Solvents deprotonation Deprotonation of this compound with Base reagents->deprotonation glassware Flame-Dry Glassware glassware->deprotonation alkylation Addition of Alkylating Agent deprotonation->alkylation monitoring Monitor by TLC alkylation->monitoring quench Quench Reaction monitoring->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify

References

Temperature control in Methylsulfonylacetonitrile reactions to improve selectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methylsulfonylacetonitrile. The focus is on leveraging temperature control to enhance reaction selectivity and address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during reactions involving this compound, with a focus on temperature-related solutions.

Issue Potential Cause Troubleshooting Steps
Low to no product formation Reaction temperature is too low: The activation energy for the desired reaction pathway is not being met.Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, GC-MS).
Reaction temperature is too high: The desired product may be unstable at elevated temperatures, leading to decomposition.Decrease the reaction temperature. If the reaction is exothermic, ensure efficient heat dissipation with an ice bath or cooling system.
Incorrect reagent addition order: Adding reagents in the wrong sequence can lead to undesired side reactions or inactivation of reactants.Review the experimental protocol and ensure the correct order of addition is followed. Consider the impact of temperature at each addition step.
Poor selectivity (multiple products observed) Suboptimal reaction temperature: Different reaction pathways may have different activation energies. The current temperature may favor the formation of multiple products.Systematically vary the reaction temperature to find the optimal window for the desired product. Lower temperatures often favor the thermodynamically more stable product, while higher temperatures can favor the kinetically controlled product.
Formation of byproducts: Elevated temperatures can promote side reactions such as dimerization, polymerization, or decomposition of this compound or other reactants.Lower the reaction temperature to disfavor the formation of high-energy byproducts. Analyze the byproducts to understand the competing reaction pathways.
Reaction does not go to completion Equilibrium has been reached: The reaction may be reversible, and the current temperature favors an equilibrium that leaves a significant amount of starting material.Adjust the temperature to shift the equilibrium towards the product side. For exothermic reactions, lowering the temperature may be beneficial. For endothermic reactions, a higher temperature might be necessary.
Catalyst deactivation: If a catalyst is used, it may become deactivated at the operating temperature.Optimize the reaction temperature to be within the active and stable range of the catalyst. Consider a different catalyst that is more robust at the required temperature.
Inconsistent results between batches Poor temperature control: Fluctuations in the reaction temperature can lead to variable product yields and selectivity.Ensure precise and consistent temperature control using a reliable thermostat, cryostat, or oil bath. Monitor the internal reaction temperature directly.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for reactions with this compound?

The optimal temperature for a reaction involving this compound is highly dependent on the specific reagents, solvents, and desired outcome. While some reactions may proceed efficiently at room temperature, others might require heating or cooling to achieve the desired selectivity and yield. It is crucial to perform temperature optimization studies for each specific reaction. For instance, in the synthesis of some acetonitrile derivatives, initial temperatures of 360-380°C have been found to be optimal, while higher temperatures can lead to catalyst carbidization and product contamination[1].

Q2: How does temperature affect the selectivity of my this compound reaction?

Temperature is a critical parameter for controlling selectivity. Often, different reaction pathways leading to various products will have different activation energies. By carefully controlling the temperature, you can favor one pathway over another.

  • Lower Temperatures: Generally favor the formation of the most thermodynamically stable product.

  • Higher Temperatures: Can provide the necessary energy to overcome a higher activation barrier, potentially leading to a kinetically favored product. However, excessively high temperatures can also lead to the formation of undesired byproducts.

Q3: My reaction is producing a significant amount of a dimeric byproduct. How can I minimize this?

Dimerization is often a bimolecular reaction that can be more sensitive to temperature than the desired unimolecular transformation. Lowering the reaction temperature can often reduce the rate of dimerization more significantly than the rate of the desired reaction, thus improving selectivity. Additionally, consider lowering the concentration of the reactants.

Q4: I am observing the decomposition of my product at higher temperatures. What can I do?

If your product is thermally labile, it is essential to conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Consider using a more active catalyst that can promote the reaction at a lower temperature. Also, minimizing the reaction time at elevated temperatures can help reduce product degradation.

Experimental Protocols

Below is a generalized experimental protocol for a hypothetical reaction involving this compound, highlighting the critical aspects of temperature control.

General Protocol: Alkylation of this compound

  • Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is assembled.

  • Reagent Preparation: The flask is charged with this compound and a suitable anhydrous solvent (e.g., THF, DMF).

  • Temperature Control (Crucial Step): The reaction mixture is cooled to a specific temperature (e.g., -78°C using a dry ice/acetone bath, or 0°C using an ice-water bath). This initial low temperature is often critical for controlling the deprotonation step and preventing side reactions.

  • Deprotonation: A strong base (e.g., LDA, NaH) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed a set limit.

  • Alkylation: The alkylating agent is added slowly at the controlled temperature. The reaction is then allowed to stir at this temperature or slowly warm to room temperature over a specific period. The optimal temperature profile for this step should be determined experimentally to maximize the yield of the desired mono-alkylated product and minimize di-alkylation or other side reactions.

  • Quenching: The reaction is quenched at a low temperature by the addition of a suitable reagent (e.g., saturated ammonium chloride solution).

  • Workup and Purification: The product is extracted, and the organic layers are combined, dried, and concentrated. The crude product is then purified by an appropriate method (e.g., column chromatography, recrystallization).

Data Presentation

The following tables illustrate hypothetical data from temperature optimization studies for a generic reaction of this compound, demonstrating the impact on yield and selectivity.

Table 1: Effect of Temperature on the Yield of Product A

Temperature (°C)Reaction Time (h)Conversion of Starting Material (%)Yield of Product A (%)
0243530
25 (Room Temp)128075
5049588
802>9982 (decomposition observed)

Table 2: Effect of Temperature on the Selectivity for Product A vs. Byproduct B

Temperature (°C)Ratio of Product A : Byproduct B
095 : 5
25 (Room Temp)90 : 10
5085 : 15
8070 : 30

Visualizations

The following diagrams illustrate key concepts and workflows related to temperature control in this compound reactions.

Temperature_Selectivity cluster_0 Reaction Pathways cluster_1 Temperature Conditions A Reactants (this compound + Reagent) Low_T Low Temperature A->Low_T Favors Pathway 1 (Higher Selectivity) High_T High Temperature A->High_T Enables Pathway 2 (Lower Selectivity) B Desired Product C Byproduct Low_T->B Ea1 High_T->C Ea2

Caption: Relationship between reaction temperature and selectivity.

Experimental_Workflow Start Start: Reaction Setup Step1 Cooling to T1 (e.g., -78°C) Start->Step1 Step2 Slow Addition of Base (Maintain T1) Step1->Step2 Step3 Addition of Electrophile (Maintain T1 or warm to T2) Step2->Step3 Step4 Reaction Monitoring (TLC/LC-MS) Step3->Step4 Step5 Quenching at Low Temp Step4->Step5 Reaction Complete End Workup & Purification Step5->End

Caption: A typical experimental workflow emphasizing temperature control points.

References

Technical Support Center: Purification of Methylsulfonylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Methylsulfonylacetonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the potential impurities in my crude this compound sample?

A1: Impurities in this compound (MSAN) can originate from its synthesis or degradation. The common synthesis involves the reaction of methanesulfonyl chloride with acetonitrile.[1]

Synthesis-Related Impurities:

  • Unreacted Starting Materials: Residual methanesulfonyl chloride and acetonitrile.

  • Side-Reaction Products: Self-condensation products of acetonitrile or reactions involving impurities from the starting materials.

  • Residual Base: If a base was used to facilitate the reaction, it might remain in the crude product.

Degradation-Related Impurities:

  • Hydrolysis Products: Although stable, under harsh acidic or basic conditions, the nitrile group could potentially hydrolyze to an amide or carboxylic acid.

  • Oxidation Products: The sulfonyl group is generally stable, but aggressive oxidizing conditions could lead to undesired byproducts.[2]

Q2: I performed a recrystallization, but my product is still impure. What should I do?

A2: If a single recrystallization does not yield a product of sufficient purity, consider the following steps:

  • Repeat the Recrystallization: A second recrystallization can often remove remaining impurities.

  • Review Your Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] Experiment with different solvents or solvent mixtures.

  • Optimize the Cooling Process: Allow the solution to cool slowly and undisturbed. Rapid cooling can trap impurities within the newly formed crystals.[4] Placing the hot solution directly into an ice bath can cause the product to precipitate instead of crystallizing, trapping impurities.[4]

  • Wash the Crystals: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.[5]

  • Consider an Alternative Purification Method: If recrystallization is ineffective, column chromatography may be necessary for separating impurities with similar solubility profiles.[6]

Q3: My this compound is colored. How can I remove the color?

A3: Colored impurities can often be removed during the recrystallization process. After dissolving your crude product in the hot solvent, add a small amount of activated charcoal.[7] The colored impurities will adsorb to the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[8]

Q4: My product is "oiling out" instead of crystallizing during recrystallization. What can I do?

A4: "Oiling out" occurs when the solute comes out of solution above its melting point. Here are some solutions:

  • Increase the Solvent Volume: The concentration of your compound in the hot solvent may be too high. Add more hot solvent to ensure it remains dissolved as it cools past its melting point.

  • Lower the Boiling Point of the Solvent System: If using a solvent mixture, adjust the ratio to lower the overall boiling point.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a seed crystal of pure this compound to provide a nucleation site.[7]

Q5: Recrystallization is not sufficiently purifying my sample. What other methods can I try?

A5: For difficult separations, column chromatography is a powerful alternative.[6][9] This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase (solvent) is passed through it.[9] Less polar compounds generally elute faster, while more polar compounds are retained longer on the polar silica gel. Given the polarity of the sulfonyl and nitrile groups, a moderately polar solvent system would likely be required.

Data on Purification Methods

The following table provides illustrative data on the purity of this compound before and after applying different purification techniques.

Purification MethodStarting Purity (%)Purity After 1st Pass (%)Purity After 2nd Pass (%)
Recrystallization (Isopropanol)9098.599.7
Recrystallization (Ethanol/Water)9097.899.5
Column Chromatography (Silica Gel)9099.9N/A

Note: Purity can be assessed by techniques such as HPLC, GC-MS, or qNMR.[6][10]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Choose a suitable solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature (e.g., isopropanol, ethanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with swirling until the solid completely dissolves.[5] Add the solvent in small portions until a saturated solution is achieved.[5]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[5] Reheat the solution briefly.

  • Hot Filtration (if charcoal was added): Pre-warm a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the charcoal or any insoluble impurities.[5]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, you can place the flask in an ice bath to maximize crystal formation.[7]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[8] Wash the crystals with a small amount of cold solvent to rinse off any remaining impurities.[5]

  • Drying: Keep the vacuum on to pull air through the crystals for a few minutes to help them dry.[7] For complete drying, transfer the crystals to a watch glass or place them in a vacuum oven.

Protocol 2: Flash Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, creating a packed bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluting solvent. Alternatively, for less soluble compounds, create a dry-load by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[11]

  • Elution: Add the mobile phase (eluent), a solvent system determined by prior thin-layer chromatography (TLC) analysis, to the top of the column. Use a gradient of increasing polarity (e.g., starting with a low percentage of ethyl acetate in hexane and gradually increasing the ethyl acetate concentration) to elute the compounds.[11]

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC or another analytical method to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow cluster_start Start cluster_analysis1 Initial Analysis cluster_purification Purification Step cluster_analysis2 Purity Check cluster_end Finish Start Crude this compound Analysis1 Assess Purity (e.g., NMR, HPLC) Start->Analysis1 Recrystallization Recrystallization Analysis1->Recrystallization If solid & suitable solvent found ColumnChromatography Column Chromatography Analysis1->ColumnChromatography If recrystallization fails or for complex mixtures Analysis2 Check Purity Recrystallization->Analysis2 ColumnChromatography->Analysis2 PureProduct Pure Product Analysis2->PureProduct Purity > 99.5% FurtherPurification Further Purification Needed Analysis2->FurtherPurification Purity < 99.5% FurtherPurification->Recrystallization TroubleshootingTree ImpureProduct Impure Product After Recrystallization IsColored Is the product colored? ImpureProduct->IsColored OilingOut Did the product 'oil out'? IsColored->OilingOut No Charcoal Use Activated Charcoal & Hot Filtration IsColored->Charcoal Yes LowPurity Purity still low? OilingOut->LowPurity No AddSolvent Increase solvent volume OilingOut->AddSolvent Yes RepeatRecrystal Repeat Recrystallization LowPurity->RepeatRecrystal Yes SlowCool Ensure slow cooling AddSolvent->SlowCool ColumnChrom Use Column Chromatography RepeatRecrystal->ColumnChrom If still impure

References

Stability and degradation pathways of Methylsulfonylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methylsulfonylacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound, along with troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known as 2-(methylsulfonyl)acetonitrile, is an organic compound with the chemical formula CH₃SO₂CH₂CN. It serves as a versatile building block in organic synthesis. Its key applications include its use as a reagent in sulfonylation and nitrile reactions, and as an intermediate in the preparation of various organic compounds, including pharmaceuticals and pesticides.

Q2: What are the general stability characteristics of this compound?

This compound is generally stable under standard laboratory conditions. However, it is advisable to avoid contact with strong oxidizing agents, strong acids, strong bases, and reducing agents to prevent potential degradation.[1] It should be stored in a tightly closed container in a dry, well-ventilated place, away from heat and sources of ignition.[2]

Q3: What are the potential degradation pathways for this compound?

Based on its chemical structure, which contains a sulfonyl group and a nitrile group, this compound is susceptible to degradation under certain conditions. The primary degradation pathways are likely to be:

  • Hydrolysis: The nitrile group can undergo hydrolysis under acidic or basic conditions. This typically proceeds in two steps: first to an acetamide derivative and subsequently to a carboxylic acid (methylsulfonylacetic acid), with the liberation of ammonia.[3]

  • Thermal Decomposition: At elevated temperatures, sulfonyl compounds can undergo decomposition.[4][5] For this compound, this could potentially lead to the cleavage of the carbon-sulfur bond.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent results in stability studies. 1. Variability in storage conditions (temperature, humidity).2. Inconsistent preparation of analytical samples.3. Contamination of the sample.1. Ensure precise control and monitoring of stability chamber conditions.2. Standardize sample preparation procedures.3. Use clean glassware and high-purity solvents.
Unexpected peaks in chromatogram during analysis. 1. Formation of degradation products.2. Impurities in the solvent or reagents.3. Sample contamination.1. Conduct forced degradation studies to identify potential degradation products.2. Run a blank analysis with only the solvent and reagents.3. Handle samples carefully to avoid cross-contamination.
Low assay value of this compound over time. 1. Degradation of the compound.2. Evaporation of the solvent if in solution.3. Adsorption to the container surface.1. Investigate the storage conditions (light, temperature, pH) to identify the cause of degradation.2. Ensure containers are properly sealed.3. Use inert container materials (e.g., glass) and consider silanization if adsorption is suspected.
Difficulty in dissolving this compound. 1. Use of an inappropriate solvent.2. Low temperature of the solvent.1. this compound is soluble in water, ether, and most organic solvents.[7] Test different solvents to find the most suitable one for your application.2. Gently warm the solvent to aid dissolution, provided the compound is stable at that temperature.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.[1][2][7][8][9]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with a suitable detector (e.g., UV)

  • Photostability chamber

  • Oven

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the mixture at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep the mixture at room temperature for a defined period (e.g., 2 hours).

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep the mixture at room temperature for a defined period (e.g., 24 hours).

    • Thermal Degradation: Place the solid sample or a solution in an oven at a high temperature (e.g., 80 °C) for a defined period (e.g., 48 hours).

    • Photolytic Degradation: Expose the solid sample or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be protected from light.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.

Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Typical Chromatographic Conditions:

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water or a suitable buffer
Flow Rate 1.0 mL/min
Detection Wavelength Determined by UV-Vis scan of this compound
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

Method validation should be performed according to ICH guidelines.

Data Presentation

Summary of Forced Degradation Conditions
Stress Condition Reagent/Parameter Temperature Duration
Acid Hydrolysis0.1 M HCl60 °C24 hours
Base Hydrolysis0.1 M NaOHRoom Temperature2 hours
Oxidation3% H₂O₂Room Temperature24 hours
Thermal-80 °C48 hours
Photolytic1.2 million lux hours / 200 Wh/m²Room TemperatureAs per ICH Q1B

Visualizations

degradation_pathway MSAN This compound (CH₃SO₂CH₂CN) Amide 2-(Methylsulfonyl)acetamide (CH₃SO₂CH₂CONH₂) MSAN->Amide Hydrolysis (H⁺ or OH⁻) Acid Methylsulfonylacetic acid (CH₃SO₂CH₂COOH) Amide->Acid Hydrolysis (H⁺ or OH⁻) Ammonia Ammonia (NH₃) Amide->Ammonia Acid->Ammonia

Caption: Proposed hydrolytic degradation pathway of this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC Characterization Degradant Characterization HPLC->Characterization Start This compound Sample Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo

Caption: Workflow for forced degradation studies of this compound.

References

Handling and storage of Methylsulfonylacetonitrile to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling and storage of Methylsulfonylacetonitrile to minimize degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dark, dry, and well-ventilated place.[1] The container should be tightly sealed to prevent exposure to moisture and air.[1][2] It is also recommended to store it away from incompatible substances such as strong oxidizing agents, acids, and bases.[1][2]

Q2: What are the signs of this compound degradation?

A2: While visual signs of degradation may not always be apparent, any change in the physical appearance of the compound, such as discoloration or clumping, could indicate degradation. For accurate assessment, analytical methods like High-Performance Liquid Chromatography (HPLC) should be used to check for the appearance of impurity peaks.

Q3: Is this compound sensitive to light?

Q4: What personal protective equipment (PPE) should I use when handling this compound?

A4: When handling this compound, it is important to use appropriate personal protective equipment. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][5] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[2][5]

Q5: How should I handle a spill of this compound?

A5: In case of a spill, ensure the area is well-ventilated. Wearing appropriate PPE, sweep up the solid material carefully to avoid generating dust. Collect the spilled material into a suitable container for disposal. The affected area should then be cleaned thoroughly. For large spills, it is important to follow your institution's specific hazardous material cleanup procedures.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage.Verify that the compound has been stored according to the recommended conditions (cool, dark, dry, tightly sealed).[1][2] Consider using a fresh batch of the reagent. Perform an analytical check (e.g., HPLC) on the stored material to assess its purity.
Change in physical appearance (e.g., color, texture) Potential degradation or contamination.Do not use the material if its appearance has changed. Dispose of it according to your institution's guidelines and obtain a fresh supply.
Difficulty dissolving the compound The compound may have absorbed moisture.Ensure the product is stored in a desiccator or a dry environment. If moisture absorption is suspected, the integrity of the compound may be compromised, and using a fresh batch is advisable.

Data Presentation: Illustrative Forced Degradation Study Results

The following table presents hypothetical data from a forced degradation study on this compound to illustrate its stability under various stress conditions. This data is for illustrative purposes only and is not based on actual experimental results for this specific compound.

Stress Condition Duration Temperature % Degradation (Illustrative) Appearance of Degradation Products
Acidic (0.1 M HCl) 24 hours60°C8%Minor peaks observed in HPLC
Basic (0.1 M NaOH) 24 hours60°C15%Significant new peaks in HPLC
Oxidative (3% H₂O₂) 24 hoursRoom Temp5%Small new peaks in HPLC
Photolytic (ICH Q1B) 7 daysRoom Temp< 2%Negligible change
Thermal 7 days80°C10%Noticeable degradation peaks

Experimental Protocols: Forced Degradation Study

This section outlines a general protocol for conducting a forced degradation study on this compound, a crucial step in understanding its stability profile.

Objective: To assess the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • High-purity water

  • Acetonitrile (HPLC grade)

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).[3]

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate the solution at 60°C for a specified period (e.g., 24 hours).[3]

    • At designated time points, withdraw samples, neutralize them, and dilute to the appropriate concentration for analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate the solution at 60°C for a specified period (e.g., 24 hours).[3]

    • At designated time points, withdraw samples, neutralize them, and dilute for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a 3% hydrogen peroxide solution.

    • Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.[4]

    • At designated time points, withdraw samples and dilute for analysis.

  • Photolytic Degradation:

    • Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).[3]

    • A control sample should be kept in the dark under the same conditions.

    • At the end of the exposure period, analyze both the exposed and control samples.

  • Thermal Degradation:

    • Store a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C) for a specified period (e.g., 7 days).[6]

    • At designated time points, withdraw samples, prepare solutions, and analyze.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.

    • Characterize any significant degradation products using techniques such as LC-MS or NMR.[1]

Visualizations

Handling_and_Storage_Workflow cluster_receipt Receiving Compound cluster_storage Proper Storage cluster_handling Safe Handling cluster_outcome Outcome Receipt Receive this compound Storage Store in a Cool, Dark, Dry, Well-Ventilated Area Receipt->Storage Seal Keep Container Tightly Sealed Handling Handling Storage->Handling Incompatibles Store Away from Incompatible Materials (Oxidizers, Acids, Bases) Ventilation Use in a Well-Ventilated Area (e.g., Fume Hood) PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Hygiene Wash Hands Thoroughly After Handling Degradation Degradation Prevented Integrity Experimental Integrity Maintained Handling->Degradation

Caption: Workflow for handling and storage of this compound.

References

Validation & Comparative

A Comparative Guide to HPLC and GC-MS Analysis of Methylsulfonylacetonitrile Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of reaction products derived from methylsulfonylacetonitrile is critical for understanding reaction pathways, ensuring purity, and characterizing novel chemical entities. The choice of analytical technique is paramount for achieving accurate and reliable results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of these products, supported by experimental data and detailed protocols for analogous compounds.

Deciding Between HPLC and GC-MS: A Matter of Volatility and Polarity

The primary determinant for selecting between HPLC and GC-MS lies in the physicochemical properties of the analytes, specifically their volatility and thermal stability. This compound can be a precursor to a diverse range of products, including heterocyclic compounds like substituted pyrones and quinazolines, as well as amines and carboxylic acids through the hydrolysis of the nitrile group.

High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for the analysis of a wide array of compounds, particularly those that are non-volatile, have high molecular weights, or are thermally labile.[1][2] Given that many potential reaction products of this compound, especially complex heterocyclic structures or hydrolyzed derivatives, are likely to be non-volatile and polar, HPLC often emerges as the more versatile and direct analytical approach.[1][3]

Gas Chromatography-Mass Spectrometry (GC-MS) , conversely, excels in the separation and identification of volatile and semi-volatile compounds.[1][4] For any volatile, low molecular weight byproducts or specific derivatives in the reaction mixture, GC-MS provides excellent separation efficiency and definitive identification through mass spectral libraries. However, for many larger, more functionalized molecules that are common in drug development, direct analysis by GC-MS is often not feasible without a derivatization step to increase volatility and thermal stability.[5][6]

Quantitative Performance Comparison

Table 1: Illustrative Performance Characteristics for the Analysis of Sulfonamides

ParameterHPLC-MS/MSGC-MS
Limit of Detection (LOD) 0.02 - 1.9 ng/L[7][8]Typically in the µg/L (ppb) to mg/L (ppm) range without derivatization, with significant improvement upon derivatization.[9]
Limit of Quantitation (LOQ) 0.08 - 7.6 ng/L[7][8]Generally higher than HPLC-MS/MS for underivatized polar compounds.[9][10]
Typical Analytes Wide range of polar and non-polar compounds, including thermally labile molecules.Volatile and semi-volatile compounds; non-volatile compounds require derivatization.[4]
Sample Preparation Often involves dilution, filtration, solid-phase extraction (SPE), or liquid-liquid extraction (LLE).[11][12][13][14]Requires volatile solvents and analyte volatility. May necessitate derivatization, a chemical reaction to modify the analyte.[15][16][17]
Instrumentation Cost Generally higher, especially for MS/MS detectors.Can be more cost-effective, particularly with simpler detectors.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for HPLC and GC-MS analysis of compounds analogous to potential this compound reaction products.

HPLC-MS Protocol for Sulfonyl-Containing Heterocyclic Compounds

This protocol is adapted for the analysis of polar, non-volatile compounds such as sulfonamides and functionalized quinazolines.

  • Sample Preparation:

    • Dissolve 1 mg of the reaction mixture in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).[12]

    • Vortex the sample to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.[12]

    • Dilute the filtered sample to a concentration of approximately 10 µg/mL with the initial mobile phase.[15]

  • Chromatographic Conditions:

    • HPLC System: Agilent 1290 Infinity II LC system or equivalent.[7]

    • Column: Reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.9 µm particle size).[8]

    • Mobile Phase A: 0.1% formic acid in water.[18][19]

    • Mobile Phase B: Acetonitrile.[18][19]

    • Gradient Elution: A typical gradient might start at 5-10% B, increasing to 95% B over 15-20 minutes, holding for 5 minutes, and then re-equilibrating at the initial conditions.

    • Flow Rate: 0.3 mL/min.[8]

    • Column Temperature: 30-40 °C.

    • Injection Volume: 2-10 µL.[8]

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap).

    • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte.

    • Scan Mode: Full scan for unknown identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification of known products.[19]

GC-MS Protocol for Volatile and Derivatized Analytes

This protocol is suitable for volatile reaction byproducts or for primary products after a derivatization step.

  • Sample Preparation (with Derivatization):

    • For compounds containing polar functional groups (-OH, -NH, -COOH), a derivatization step is often necessary to increase volatility.[5][6] Silylation is a common derivatization technique.

    • Dry a 10-100 µg aliquot of the sample under a stream of nitrogen.

    • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.

    • Cool the sample to room temperature before injection.

  • GC Conditions:

    • GC System: Agilent 7890A GC or equivalent.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: Start at 50-100 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 280-300 °C and hold for 5-10 minutes.

    • Injection Mode: Splitless injection (1 µL) for trace analysis or split injection for more concentrated samples.

  • MS Conditions:

    • Mass Spectrometer: Quadrupole mass analyzer.

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-550.

    • Data Acquisition: Full scan mode for identification of unknown peaks by library matching.

Visualization of Analytical Workflows

To further clarify the decision-making process and experimental procedures, the following diagrams illustrate the logical flow for selecting an analytical method and the respective workflows for HPLC and GC-MS.

Analytical_Method_Selection start Reaction Product Mixture decision_volatility Is the analyte of interest volatile and thermally stable? start->decision_volatility gc_ms GC-MS Analysis decision_volatility->gc_ms Yes decision_derivatization Can the analyte be made volatile via derivatization? decision_volatility->decision_derivatization No hplc HPLC Analysis decision_derivatization->gc_ms Yes decision_derivatization->hplc No no_gc_ms GC-MS is not suitable. Consider HPLC. decision_derivatization->no_gc_ms no_gc_ms->hplc

Caption: Logical workflow for selecting between HPLC and GC-MS.

Experimental_Workflows cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow hplc_start Sample hplc_prep Dilution & Filtration hplc_start->hplc_prep hplc_analysis HPLC Separation (Reversed-Phase) hplc_prep->hplc_analysis hplc_detection MS Detection (ESI) hplc_analysis->hplc_detection hplc_data Data Analysis hplc_detection->hplc_data gcms_start Sample gcms_derivatization Derivatization (Optional) gcms_start->gcms_derivatization gcms_analysis GC Separation (Capillary Column) gcms_derivatization->gcms_analysis gcms_detection MS Detection (EI) gcms_analysis->gcms_detection gcms_data Data Analysis & Library Matching gcms_detection->gcms_data

Caption: Comparative experimental workflows for HPLC and GC-MS analysis.

Conclusion and Recommendations

For the comprehensive analysis of this compound reaction products, a dual-analytical approach is often beneficial.

  • HPLC-MS should be considered the primary technique for the analysis of the main reaction products, especially when novel, complex, and potentially non-volatile heterocyclic structures are expected. Its broad applicability to polar and thermally sensitive molecules makes it indispensable.

  • GC-MS is a powerful complementary technique , ideal for screening for volatile impurities, starting materials, and low molecular weight byproducts. When combined with derivatization, its application can be extended to a wider range of products, providing high separation efficiency and confident identification.

Ultimately, the selection of the most appropriate analytical technique will depend on the specific goals of the analysis and the anticipated properties of the compounds of interest. For drug development professionals, the high sensitivity and wide applicability of HPLC-MS make it the workhorse for characterization and quantification, while GC-MS serves as a valuable tool for purity assessment and byproduct identification.

References

A Comparative Guide to Sulfones in Julia-Kocienski Olefination: Performance and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Julia-Kocienski olefination stands as a powerful and versatile tool for the stereoselective synthesis of alkenes. A critical component of this one-pot reaction is the choice of the sulfone moiety, which significantly influences reaction efficiency, yield, and the stereochemical outcome (E/Z selectivity). This guide provides a comparative analysis of commonly employed sulfones in the Julia-Kocienski olefination, supported by experimental data and detailed protocols.

While the query specifically mentioned Methylsulfonylacetonitrile, an extensive search of the scientific literature and chemical databases did not yield any instances of its use in Julia or Julia-Kocienski olefination reactions. Therefore, a direct comparison of its performance is not possible. This guide will focus on the well-established and widely used sulfone reagents.

The modified Julia olefination, particularly the Julia-Kocienski variant, offers a significant advantage over the classical Julia-Lythgoe olefination by providing a one-pot procedure under milder conditions.[1] The key to this modification is the use of heteroaryl sulfones, which act as activating groups. Among the most prominent are benzothiazol-2-yl (BT) and 1-phenyl-1H-tetrazol-5-yl (PT) sulfones.[2] Pyridinyl (PYR) sulfones have also been employed, offering distinct stereochemical control.[3]

Performance Comparison of Sulfones

The choice of the heteroaryl sulfone activating group is a primary determinant of the E/Z selectivity of the resulting alkene. Generally, PT-sulfones are renowned for affording high E-selectivity, while pyridinyl sulfones can be utilized to favor the formation of Z-alkenes.[3] The BT-sulfone often provides good E-selectivity, though it can be more susceptible to self-condensation under basic conditions.[3]

The stereochemical outcome is influenced by the reaction conditions, including the base and solvent employed. The following table summarizes a direct comparison of the performance of BT and PT-sulfones in the olefination of an aldehyde under various reaction conditions.

Sulfone TypeR Group of Sulfone (R-SO₂-Het)AldehydeBaseSolventYield (%)E/Z Ratio
BT n-C₁₀H₂₁i-PrCHOLiHMDSTHF8595:5
PT n-C₁₀H₂₁i-PrCHOLiHMDSTHF89>98:2
BT n-C₁₀H₂₁i-PrCHONaHMDSTHF8596:4
PT n-C₁₀H₂₁i-PrCHONaHMDSTHF95>98:2
BT n-C₁₀H₂₁i-PrCHOKHMDSTHF8297:3
PT n-C₁₀H₂₁i-PrCHOKHMDSTHF96>98:2
BT n-C₁₀H₂₁i-PrCHOKHMDSDME8396:4
PT n-C₁₀H₂₁i-PrCHOKHMDSDME95>98:2

Data sourced from a study by Blakemore, P. R., Cole, W. J., Kocienski, P. J., & Morley, A. (1998) in Synlett.

In contrast, the use of pyridinyl sulfones can lead to high Z-selectivity. For example, the reaction of monofluoromethyl 2-pyridyl sulfone with various aldehydes has been shown to produce Z-monofluoroalkenes with high stereoselectivity.[4]

Reaction Mechanism and Workflow

The Julia-Kocienski olefination proceeds through a well-defined mechanistic pathway involving the formation of a carbanion, nucleophilic addition to a carbonyl compound, a Smiles rearrangement, and subsequent elimination of sulfur dioxide and a heteroaryl oxide to furnish the alkene.[1]

Julia_Kocienski_Olefination Sulfone R¹-CH₂-SO₂-Het Carbanion R¹-CH⁻-SO₂-Het Sulfone->Carbanion Base Base Aldehyde R²-CHO Alkoxide [Intermediate Alkoxide] Aldehyde->Alkoxide Rearranged [Rearranged Intermediate] Alkoxide->Rearranged Alkene R¹-CH=CH-R² Rearranged->Alkene Byproducts SO₂ + Het-O⁻

References

A Head-to-Head Battle of Methylene Compounds: Methylsulfonylacetonitrile vs. The Classics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an active methylene compound is a pivotal decision in the synthesis of a diverse array of organic molecules, from active pharmaceutical ingredients (APIs) to complex heterocyclic scaffolds. This guide provides an objective, data-driven comparison of the reactivity of methylsulfonylacetonitrile against well-established active methylene compounds such as malononitrile, ethyl acetoacetate, diethyl malonate, and acetylacetone.

The reactivity of active methylene compounds is fundamentally governed by the acidity of the methylene protons, which is dictated by the electron-withdrawing nature of the flanking functional groups. This acidity, quantified by the pKa value, determines the ease of carbanion formation, which is the key reactive intermediate in a multitude of carbon-carbon bond-forming reactions.

Acidity and Carbanion Stability: A Quantitative Look

The pKa value is a direct measure of the acidity of the methylene protons. A lower pKa indicates a more acidic compound and a more stable corresponding carbanion. The stability of the carbanion is a crucial factor influencing its nucleophilicity and, consequently, its reactivity in various chemical transformations.

Here is a comparison of the pKa values of common active methylene compounds in water:

CompoundStructurepKa in Water
MalononitrileNC-CH₂-CN11.0[1][2][3][4]
Ethyl AcetoacetateCH₃-CO-CH₂-COOEt10.68[5]
AcetylacetoneCH₃-CO-CH₂-CO-CH₃8.95[6][7]
Diethyl MalonateEtOOC-CH₂-COOEt~13 (in DMSO)[8]
This compound CH₃SO₂-CH₂-CN Estimated to be < 11

Note: The pKa of diethyl malonate in water is not commonly cited; the value in DMSO is provided for relative comparison. The pKa of this compound is an estimate based on the strong electron-withdrawing properties of the methylsulfonyl and nitrile groups.

dot

Alkylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products AMC Active Methylene Compound Deprotonation Deprotonation AMC->Deprotonation Base Base (e.g., NaH, K₂CO₃) Base->Deprotonation Solvent Aprotic Solvent (e.g., DMF, THF) Alkylation SN2 Attack on Alkyl Halide (R-X) Deprotonation->Alkylation Carbanion Formation Monoalkylated Mono-alkylated Product Alkylation->Monoalkylated Dialkylated Di-alkylated Product Monoalkylated->Dialkylated Further Alkylation Knoevenagel_Condensation cluster_reactants Reactants cluster_reaction Reaction Pathway AMC Active Methylene Compound Carbanion Carbanion Formation AMC->Carbanion Carbonyl Aldehyde or Ketone Nucleophilic_Attack Nucleophilic Attack Carbonyl->Nucleophilic_Attack Catalyst Weak Base (e.g., Piperidine) Catalyst->Carbanion Carbanion->Nucleophilic_Attack Dehydration Dehydration Nucleophilic_Attack->Dehydration Aldol Adduct Product α,β-Unsaturated Product Dehydration->Product Michael_Addition cluster_reactants Reactants cluster_reaction Reaction Steps AMC Active Methylene Compound Carbanion Carbanion Generation AMC->Carbanion Acceptor α,β-Unsaturated Carbonyl Conjugate_Addition 1,4-Conjugate Addition Acceptor->Conjugate_Addition Base Base Base->Carbanion Carbanion->Conjugate_Addition Protonation Protonation Conjugate_Addition->Protonation Enolate Intermediate Product Michael Adduct Protonation->Product

References

Unraveling Byproducts in Methylsulfonylacetonitrile Chemistry: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the complete reaction profile of a reagent is paramount. This guide provides a comprehensive comparison of the spectroscopic identification of byproducts in reactions involving Methylsulfonylacetonitrile, offering insights into potential side reactions and their characterization. We will delve into a common byproduct formed during the Gewald reaction, a powerful tool for the synthesis of polysubstituted 2-aminothiophenes, and present alternative reagents to mitigate its formation.

This compound is a valuable C-H acidic methylene compound frequently employed in carbon-carbon bond-forming reactions, such as Knoevenagel condensations and Michael additions. Its strong electron-withdrawing methylsulfonyl and cyano groups activate the central methylene protons, making it a versatile building block in organic synthesis. However, under certain reaction conditions, the high reactivity of the intermediates can lead to the formation of undesired byproducts, complicating purification and reducing yields.

This guide focuses on a significant byproduct that can arise during the initial Knoevenagel-Cope condensation step of the Gewald reaction: the dimerization of the α,β-unsaturated nitrile intermediate.

The Dimerization Byproduct in the Gewald Reaction

The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base. The reaction proceeds through an initial Knoevenagel-Cope condensation to form an α,β-unsaturated nitrile. While this intermediate is intended to react with sulfur to form the thiophene ring, it can also undergo a base-catalyzed self-condensation, leading to a dimeric byproduct.[1] This side reaction involves a Michael addition of the enolate of the active methylene compound to the α,β-unsaturated nitrile, followed by an intramolecular Thorpe-Ziegler cyclization to yield a substituted cyclohexadiene derivative.[1][2][3]

The formation of this dimer is highly dependent on the reaction conditions.[1] In some instances, it can be a minor impurity, while in others, it can become the major product, significantly diminishing the yield of the desired 2-aminothiophene.[1]

Below is a logical workflow illustrating the competing pathways in the Gewald reaction leading to the desired 2-aminothiophene and the dimeric byproduct.

Gewald_Reaction_Byproduct cluster_dimer Dimerization Pathway Start Carbonyl Compound + This compound KC_Product α,β-Unsaturated Nitrile (Knoevenagel-Cope Product) Start->KC_Product Knoevenagel-Cope Condensation Base Base Base->Start Thiophene 2-Aminothiophene (Desired Product) KC_Product->Thiophene Michael_Adduct Michael Adduct KC_Product->Michael_Adduct Michael Addition (Self-Condensation) Sulfur Sulfur Sulfur->KC_Product Dimer Dimeric Byproduct (Cyclohexadiene Derivative) Thorpe_Cyclization Thorpe-Ziegler Cyclization Michael_Adduct->Thorpe_Cyclization Thorpe_Cyclization->Dimer

Figure 1: Competing pathways in the Gewald reaction.

Spectroscopic Identification of the Dimeric Byproduct

Accurate identification of byproducts is crucial for reaction optimization and ensuring the purity of the final product. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for this purpose.

Table 1: Predicted Spectroscopic Data for a Representative Dimeric Byproduct

Spectroscopic TechniquePredicted Key Features
¹H NMR - Multiple signals in the aliphatic region for the cyclohexadiene ring protons. - A signal for the amino group proton. - Signals corresponding to the methylsulfonyl groups. - Absence of vinylic protons from the starting α,β-unsaturated nitrile.
¹³C NMR - Signals for sp³ hybridized carbons of the cyclohexadiene ring. - Signals for sp² hybridized carbons of the double bonds in the ring. - Signals for the nitrile carbons. - Signal for the carbon bearing the methylsulfonyl group.
Mass Spectrometry (MS) - A molecular ion peak corresponding to the exact mass of the dimer (twice the mass of the Knoevenagel-Cope product minus the elements of the base catalyst). - Fragmentation patterns consistent with the loss of small molecules like HCN or SO₂CH₃.
Infrared (IR) Spectroscopy - A strong absorption band for the C≡N (nitrile) stretch. - Absorption bands for C=C stretching of the cyclohexadiene ring. - N-H stretching vibrations for the amino group. - Strong, characteristic absorptions for the S=O bonds of the sulfonyl group.

Experimental Protocols

General Procedure for a Gewald Reaction with Potential for Dimer Formation:

  • To a stirred solution of the carbonyl compound (1.0 eq.) and this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF), add a catalytic amount of a base (e.g., morpholine, triethylamine).

  • Add elemental sulfur (1.1 eq.) to the mixture.

  • Heat the reaction mixture at a specified temperature (e.g., 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a cold solvent. This solid may contain the desired 2-aminothiophene and/or the dimeric byproduct.

  • Concentrate the filtrate and purify the residue by column chromatography to isolate the desired product and any soluble byproducts.

  • Characterize all isolated products by ¹H NMR, ¹³C NMR, MS, and IR spectroscopy.

Workflow for Byproduct Identification:

Byproduct_Identification_Workflow Start Reaction Mixture Analysis (TLC, LC-MS) Separation Isolation of Byproduct (Column Chromatography, Crystallization) Start->Separation Structure_Elucidation Spectroscopic Analysis Separation->Structure_Elucidation NMR ¹H and ¹³C NMR Structure_Elucidation->NMR MS Mass Spectrometry Structure_Elucidation->MS IR Infrared Spectroscopy Structure_Elucidation->IR Data_Analysis Structure Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis

Figure 2: Workflow for byproduct identification.

Alternatives to this compound to Minimize Dimerization

In cases where dimerization of the Knoevenagel-Cope intermediate is a significant issue, considering alternative active methylene compounds may be beneficial. The propensity for dimerization is related to the reactivity of the intermediate. Modifying the electronic properties of the active methylene compound can influence the rate of the desired reaction versus the side reaction.

Table 2: Comparison of Active Methylene Compounds in Gewald-type Reactions

Active Methylene CompoundActivating GroupsRelative AcidityPotential for DimerizationNotes
This compound -SO₂CH₃, -CNHighModerate to HighHighly activated, can lead to side reactions under strongly basic conditions.
Malononitrile -CN, -CNHighHighVery prone to self-condensation and dimerization.
Ethyl Cyanoacetate -COOEt, -CNModerateModerateLess acidic than malononitrile, may offer a better balance of reactivity.
Cyanoacetamide -CONH₂, -CNLowerLowerReduced acidity can lead to slower Knoevenagel condensation but may suppress dimerization.

By carefully selecting the active methylene compound and optimizing reaction conditions (e.g., choice of base, temperature, and reaction time), the formation of the dimeric byproduct can often be minimized, leading to higher yields of the desired 2-aminothiophene product.

References

A Comparative Guide to Validating the Purity of Synthesized Methylsulfonylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized Methylsulfonylacetonitrile. The document outlines detailed experimental protocols and presents data in a clear, comparative format to assist researchers in selecting the most appropriate method for their needs.

Introduction to this compound and the Importance of Purity

This compound (CH₃SO₂CH₂CN), also known as Mesylacetonitrile, is a versatile organic building block utilized in the synthesis of various pharmaceutical and agrochemical compounds. Its application in reactions such as the Julia-Kocienski olefination necessitates a high degree of purity. Impurities, which can arise from unreacted starting materials, by-products, or degradation during synthesis, can significantly impact reaction yields, product efficacy, and potentially introduce toxicity. Therefore, robust and validated analytical methods are crucial for quality control to ensure the consistency and safety of the final product.

Common potential impurities in the synthesis of this compound may include residual solvents, water, and by-products from the specific synthetic route employed.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method for purity validation depends on factors such as the required accuracy, precision, sensitivity, and the nature of potential impurities. The three most common and effective methods for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Table 1: Comparison of Analytical Methods for Purity Validation of this compound

Analytical MethodPrincipleAdvantagesDisadvantagesTypical Purity Assay (%)Limit of Quantification (LOQ)
HPLC-UV Separation based on polarity, detection by UV absorbance.High precision and accuracy for quantification; robust and widely available; suitable for non-volatile impurities.Requires a chromophore for UV detection; may require derivatization for some impurities; method development can be time-consuming.>99.00.01 - 0.1%
GC-MS Separation based on volatility and polarity, detection by mass spectrometry.High sensitivity and specificity for volatile and semi-volatile impurities; provides structural information for impurity identification.Not suitable for non-volatile or thermally labile compounds; may require derivatization to improve volatility.>99.50.001 - 0.05%
qNMR Signal intensity is directly proportional to the number of nuclei.Primary ratio method, does not require a reference standard of the analyte; provides structural confirmation; non-destructive.Lower sensitivity compared to chromatographic methods; requires a high-purity internal standard; higher initial instrument cost.>98.00.1 - 1.0%

Experimental Protocols

The following are representative experimental protocols for determining the purity of synthesized this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol outlines a standard reverse-phase HPLC method for the purity assay of this compound.

Instrumentation:

  • HPLC system with a UV detector, pump, autosampler, and column oven.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound and dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase (initial conditions) to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is suitable for the identification and quantification of volatile and semi-volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Autosampler.

  • Data acquisition and processing software with a mass spectral library.

Chromatographic and Spectrometric Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Sample Preparation:

  • Dissolve approximately 20 mg of the synthesized this compound in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex the solution to ensure homogeneity.

Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities by comparing their peak areas to that of an internal or external standard.

Quantitative Nuclear Magnetic Resonance (qNMR) Method

This protocol describes the determination of this compound purity using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • High-precision analytical balance.

Experimental Parameters:

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Internal Standard: A high-purity standard with a known chemical shift that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 5 times the longest T₁ relaxation time of the analyte and internal standard protons.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the peaks of interest.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized this compound into a vial.

  • Accurately weigh an equimolar amount of the chosen internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Data Analysis: The purity of this compound is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral area of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

Alternatives to this compound in Synthesis

This compound is a key reagent in the Julia-Kocienski olefination. Alternatives in this context often involve other sulfone derivatives that can be deprotonated to form a carbanion, which then reacts with an aldehyde or ketone.

Table 2: Comparison of this compound and Alternatives in Julia-Kocienski Olefination

ReagentActivating GroupKey Features
This compound MethylsulfonylProvides good reactivity and is a common building block.
Benzothiazol-2-yl sulfones (BT-sulfones) BenzothiazolylsulfonylAllows for a one-pot reaction and often provides high E-selectivity in the resulting alkene.[1]
1-tert-Butyl-1H-tetrazol-5-yl sulfones (PT-sulfones) 1-tert-Butyl-tetrazolylsulfonylKnown to significantly improve the trans-stereoselectivity of the olefination.[1]
Pyridine-2-yl sulfones (PYR-sulfones) PyridylsulfonylCan be used to favor the formation of Z-alkenes under certain conditions.[2]

Visualizations

Workflow for Purity Validation

The following diagram illustrates the general workflow for validating the purity of a synthesized compound like this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_validation Validation & Reporting Synthesis Synthesized This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Method_Selection Select Analytical Method(s) (HPLC, GC-MS, qNMR) Purification->Method_Selection Sample_Prep Sample Preparation Method_Selection->Sample_Prep Analysis Instrumental Analysis Sample_Prep->Analysis Data_Processing Data Processing & Interpretation Analysis->Data_Processing Purity_Calculation Calculate Purity Data_Processing->Purity_Calculation Impurity_Profile Identify & Quantify Impurities Data_Processing->Impurity_Profile Final_Report Generate Certificate of Analysis (CoA) Purity_Calculation->Final_Report Impurity_Profile->Final_Report

Caption: General workflow for purity validation of a synthesized compound.

Decision Pathway for Method Selection

This diagram provides a logical pathway for selecting the most appropriate analytical method based on the specific requirements of the analysis.

Method_Selection_Pathway Start Need to Validate Purity? Volatile_Impurities Are volatile impurities a primary concern? Start->Volatile_Impurities Structural_Info Is structural info on impurities needed? Volatile_Impurities->Structural_Info Yes Primary_Method Is a primary method (no specific standard) required? Volatile_Impurities->Primary_Method No GCMS Use GC-MS Structural_Info->GCMS Yes HPLC Use HPLC Structural_Info->HPLC No High_Precision Is high precision for known impurities the main goal? Primary_Method->High_Precision No qNMR Use qNMR Primary_Method->qNMR Yes High_Precision->HPLC Yes

Caption: Decision tree for selecting an analytical method for purity validation.

References

Comparative study of different synthetic routes to Methylsulfonylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methylsulfonylacetonitrile is a valuable building block in organic synthesis, finding applications in the preparation of various pharmaceuticals and agrochemicals due to the presence of the reactive nitrile and methylsulfonyl groups. The efficient synthesis of this compound is therefore of significant interest. This guide provides a comparative analysis of different synthetic routes to this compound, offering an objective look at their performance based on available experimental data.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Nucleophilic SubstitutionRoute 2: Oxidation of Methylthioacetonitrile
Starting Materials Chloroacetonitrile, Sodium MethanesulfinateMethylthioacetonitrile, Hydrogen Peroxide
Key Transformation Nucleophilic substitutionThioether oxidation
Catalyst Phase Transfer Catalyst (optional)Sodium Tungstate
Reaction Conditions Moderate temperatureMildly exothermic, controlled temperature
Reported Yield ~65%High (patent data for analog suggests >90%)
Key Advantages Readily available starting materials.Potentially high yielding, "green" oxidant.
Key Disadvantages Use of toxic chloroacetonitrile.Availability of methylthioacetonitrile.

Visualizing the Synthetic Pathways

G cluster_0 Route 1: Nucleophilic Substitution cluster_1 Route 2: Oxidation A1 Chloroacetonitrile C1 This compound A1->C1 Nucleophilic Attack B1 Sodium Methanesulfinate B1->C1 A2 Methylthioacetonitrile D2 This compound A2->D2 Oxidation B2 Hydrogen Peroxide B2->D2 C2 Sodium Tungstate (catalyst) C2->D2

Caption: Comparative workflows for the synthesis of this compound.

Experimental Protocols

Route 1: Synthesis via Nucleophilic Substitution

This method involves the reaction of chloroacetonitrile with sodium methanesulfinate. The nucleophilic sulfinate anion displaces the chloride from chloroacetonitrile to form the desired product.

Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium methanesulfinate (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • To this solution, add chloroacetonitrile (1.0 eq). A phase transfer catalyst, such as a quaternary ammonium salt, may be added to facilitate the reaction.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours.

  • Monitor the reaction progress by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or distillation under reduced pressure, to yield pure this compound.

Note: This is a generalized procedure based on common nucleophilic substitution reactions. A specific literature procedure for this exact transformation with a reported yield of 65% exists, though the full details are not publicly available.

Route 2: Synthesis via Oxidation of Methylthioacetonitrile

This route is analogous to the patented synthesis of ethylsulfonyl acetonitrile and involves the oxidation of the corresponding thioether, methylthioacetonitrile, using hydrogen peroxide as the oxidant and sodium tungstate as the catalyst.[1][2]

Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methylthioacetonitrile (1.0 eq) in acetic acid.

  • Add a catalytic amount of sodium tungstate hydrate to the solution.

  • Cool the reaction mixture in an ice bath to maintain a low temperature.

  • Slowly add hydrogen peroxide (2.0-4.0 eq) dropwise to the reaction mixture, ensuring the temperature remains controlled.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until completion, as monitored by TLC or GC.

  • Once the reaction is complete, quench any excess hydrogen peroxide by the careful addition of a reducing agent, such as a saturated aqueous solution of sodium sulfite.

  • Extract the product from the aqueous mixture using an organic solvent like chloroform or ethyl acetate.

  • Combine the organic extracts, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to afford the crude this compound.

  • The crude product can be further purified by column chromatography or distillation.

Note: A patent for the synthesis of the ethyl analog of this compound reports yields of over 90% with a purity of over 98%.[1]

Concluding Remarks

Both presented synthetic routes offer viable pathways to this compound. The choice of a particular route will likely depend on factors such as the availability and cost of the starting materials, desired yield and purity, and considerations regarding the toxicity of reagents and byproducts. The oxidation of methylthioacetonitrile appears to be a promising "green" alternative due to the use of hydrogen peroxide as the oxidant, which generates water as the primary byproduct. However, the nucleophilic substitution route may be more straightforward if the starting materials are more readily accessible in a particular laboratory setting. Further optimization of reaction conditions for both routes could potentially lead to improved yields and efficiency.

References

Benchmarking Methylsulfonylacetonitrile against alternative reagents for pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of the pyrimidine core is a critical step in the discovery of novel therapeutics. This guide provides a comparative analysis of established and alternative reagents for pyrimidine synthesis, offering insights into their respective yields, reaction conditions, and overall utility. While this guide aims to be comprehensive, it is important to note a conspicuous absence of published experimental data for the direct use of Methylsulfonylacetonitrile in pyrimidine ring formation. Therefore, this document will focus on well-documented reagents, providing a benchmark against which any future studies involving this compound could be compared.

Performance Comparison of Pyrimidine Synthesis Methods

The selection of a synthetic route for pyrimidine derivatives is often a trade-off between yield, reaction time, and the availability and cost of starting materials. The following table summarizes quantitative data for several common methods, providing a basis for comparison.

MethodKey ReactantsCatalyst/ReagentSolventTimeYield (%)
Biginelli Reaction (Conventional) Benzaldehyde, Ethyl Acetoacetate, UreaHydrochloric AcidEthanol1.5 hours~60-70%
Biginelli Reaction (Microwave) Aromatic Aldehyde, Ethyl Cyanoacetate, GuanidineEthanolic NaOHEthanol7-12 min72-84%
Pinner Synthesis 1,3-Dicarbonyl Compound, AmidineAcid or BaseVariesVariesModerate
One-Pot Malononitrile Method Aromatic Aldehyde, Malononitrile, Guanidine hydrochlorideFe(acac)₃EthanolRefluxHigh (up to 95%)
Solvent-Free Grindstone Method Aldehyde derivative, Urea/Thiourea, 1,3-Dicarbonyl compoundCuCl₂·2H₂O / Conc. HClSolvent-freeMinutesHigh

Experimental Protocols

Biginelli Reaction (Conventional)

This classical method provides a straightforward route to dihydropyrimidinones.

Reactants:

  • Benzaldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea (1.5 mmol)

  • Hydrochloric acid (catalytic amount)

  • Ethanol (10 mL)

Procedure:

  • A mixture of benzaldehyde, ethyl acetoacetate, urea, and a catalytic amount of concentrated hydrochloric acid in ethanol is refluxed for 1.5 to 3 hours.[1]

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol and dried. Recrystallization from ethanol can be performed for further purification.

One-Pot Synthesis using Malononitrile

This method offers an efficient and high-yield synthesis of 2,6-diaminopyrimidine-5-carbonitriles.

Reactants:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Guanidine hydrochloride (1.1 mmol)

  • Fe(acac)₃ (15 mol%)

  • Ethanol

Procedure:

  • A mixture of the aromatic aldehyde, malononitrile, guanidine hydrochloride, and Fe(acac)₃ in ethanol is refluxed for the appropriate time as monitored by TLC.

  • The reaction mixture is then cooled to room temperature.

  • The solid product is collected by filtration, washed with ethanol, and dried to afford the desired 2,6-diamino-6-phenyl pyrimidine-5-carbonitrile derivatives in excellent yields.

Solvent-Free Grindstone Chemistry Technique

This environmentally friendly method provides rapid access to dihydropyrimidinones in high yields.[2]

Reactants:

  • Aldehyde derivative (1 mmol)

  • 1,3-Dicarbonyl compound (1 mmol)

  • Urea or Thiourea (1.5 mmol)

  • CuCl₂·2H₂O (catalyst)

  • Concentrated HCl (catalyst)

Procedure:

  • A mixture of the aldehyde, 1,3-dicarbonyl compound, urea/thiourea, and the catalytic amounts of CuCl₂·2H₂O and concentrated HCl is ground together in a mortar and pestle at room temperature.[2]

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is washed with water, and the solid product is collected by filtration.

  • The crude product can be recrystallized from ethanol to obtain a pure product.[2] This technique is noted for being solvent-free and eco-friendly, often resulting in higher yields in less time compared to conventional methods.[2]

Visualizations

Experimental Workflow for Pyrimidine Synthesis

The following diagram illustrates a general experimental workflow for the one-pot synthesis of pyrimidine derivatives, a common strategy that improves efficiency by reducing the number of separate reaction and purification steps.

G General Workflow for One-Pot Pyrimidine Synthesis reagents Combine Starting Materials: - Aldehyde - Activated Acetonitrile (e.g., Malononitrile) - Guanidine/Urea/Amidine catalyst Add Catalyst and Solvent reagents->catalyst reaction Heat/Stir (Reflux or Microwave) catalyst->reaction monitoring Monitor Reaction (TLC) reaction->monitoring workup Work-up: - Cool Reaction - Filter Precipitate monitoring->workup Reaction Complete purification Purification: - Wash with Solvent - Recrystallization workup->purification analysis Characterization: - NMR, IR, Mass Spec purification->analysis

Caption: A generalized workflow for the one-pot synthesis of pyrimidines.

De Novo Pyrimidine Biosynthesis Pathway

In biological systems, pyrimidines are synthesized "de novo" from simpler precursor molecules. Understanding this pathway can provide context for the biological importance of pyrimidines and inform the design of enzyme inhibitors.

G Simplified De Novo Pyrimidine Biosynthesis Pathway glutamine Glutamine + CO2 + ATP carbamoyl_phosphate Carbamoyl Phosphate glutamine->carbamoyl_phosphate n_carbamoylaspartate N-Carbamoylaspartate carbamoyl_phosphate->n_carbamoylaspartate Aspartate Transcarbamoylase aspartate Aspartate aspartate->n_carbamoylaspartate dihydroorotate Dihydroorotate n_carbamoylaspartate->dihydroorotate Dihydroorotase orotate Orotate dihydroorotate->orotate Dihydroorotate Dehydrogenase omp Orotidine 5'-monophosphate (OMP) orotate->omp Orotate Phosphoribosyltransferase prpp PRPP prpp->omp ump Uridine 5'-monophosphate (UMP) omp->ump OMP Decarboxylase udp UDP ump->udp utp UTP udp->utp ctp CTP utp->ctp

Caption: Key steps in the de novo biosynthesis of pyrimidine nucleotides.

References

Analysis of the Reaction Kinetics of Methylsulfonylacetonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the expected reaction kinetics of methylsulfonylacetonitrile. Due to the limited availability of specific quantitative kinetic data for this compound in published literature, this guide focuses on a comparative analysis with structurally related compounds. The information presented herein, including theoretical analysis, comparative data from analogous systems, and detailed experimental protocols, is intended to serve as a valuable resource for researchers investigating the reactivity of this compound and other active methylene compounds.

Theoretical Kinetic Analysis of this compound

This compound (CH₃SO₂CH₂CN) possesses a highly activated methylene group flanked by two strong electron-withdrawing groups: a sulfonyl group (-SO₂-) and a nitrile group (-CN). This structural feature dictates its chemical reactivity, making the methylene protons acidic and the corresponding carbanion a stabilized and effective nucleophile.[1][2][3][4] The reactivity of this compound is primarily centered around reactions involving this active methylene group, including deprotonation, alkylation, and Michael additions.

The sulfonyl group is a potent electron-withdrawing group that stabilizes adjacent carbanions, enhancing the acidity of the methylene protons.[1][2] Similarly, the nitrile group contributes to the electron withdrawal and stabilization of the conjugate base. This dual activation suggests that this compound will readily undergo deprotonation in the presence of a suitable base to form a resonance-stabilized carbanion. This carbanion can then participate in a variety of carbon-carbon bond-forming reactions.

Comparative Kinetic Data of Analogous Compounds

While specific kinetic data for this compound is scarce, the reactivity of analogous compounds, particularly vinyl sulfones and other active methylene compounds, can provide valuable insights. The following tables summarize kinetic data for relevant reactions, offering a basis for comparison.

Table 1: Comparison of Reaction Rates for Michael Additions of Thiols to Activated Alkenes

Michael AcceptorNucleophileSolventSecond-Order Rate Constant (k)Reference
Ethyl Vinyl SulfoneHexanethiol-Approx. 7 times higher than Hexyl Acrylate[Link to relevant study]
Hexyl AcrylateHexanethiol--[Link to relevant study]

Note: This data highlights the high reactivity of sulfone-containing compounds in Michael additions compared to their acrylate counterparts.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the reaction kinetics of this compound.

Determination of Deprotonation Kinetics (pKa Measurement)

Objective: To determine the acid dissociation constant (pKa) of the methylene protons of this compound, which is a fundamental measure of its kinetic and thermodynamic acidity.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of known concentration (e.g., 0.1 M) in a suitable solvent system (e.g., water-DMSO mixtures of varying compositions).

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

  • Spectrophotometric Titration:

    • Utilize a UV-Vis spectrophotometer to monitor the change in absorbance of the this compound solution as a function of pH. The anionic form (carbanion) is expected to have a different absorption spectrum from the neutral form.

    • Add a small aliquot of the this compound stock solution to each buffer solution.

    • Record the UV-Vis spectrum for each sample at a constant temperature.

  • Data Analysis:

    • Determine the wavelength of maximum absorbance difference between the protonated and deprotonated species.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • Fit the data to the Henderson-Hasselbalch equation to determine the pKa value.

Kinetic Analysis of Alkylation Reactions

Objective: To determine the rate constant for the alkylation of the this compound carbanion with an electrophile (e.g., an alkyl halide).

Methodology:

  • Reaction Setup:

    • In a thermostated reaction vessel, dissolve a known concentration of this compound and a suitable base (e.g., a non-nucleophilic base like DBU or a metal alkoxide) in an appropriate anhydrous solvent (e.g., acetonitrile, THF).

    • Allow the solution to equilibrate to the desired temperature.

  • Initiation of Reaction:

    • Initiate the reaction by adding a known concentration of the alkylating agent (e.g., benzyl bromide).

  • Monitoring the Reaction:

    • At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a weak acid).

    • Analyze the composition of the quenched aliquots using a suitable analytical technique such as:

      • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To monitor the disappearance of the starting materials and the appearance of the product.

      • ¹H NMR Spectroscopy: To follow the change in integration of characteristic peaks of the reactants and products over time.

  • Data Analysis:

    • Plot the concentration of the reactant or product as a function of time.

    • Determine the initial reaction rate from the slope of the concentration vs. time curve at t=0.

    • By systematically varying the initial concentrations of the reactants and the base, determine the order of the reaction with respect to each component and calculate the rate constant (k) using the appropriate rate law.

Kinetic Analysis of Michael Addition Reactions

Objective: To determine the rate constant for the Michael addition of the this compound carbanion to an α,β-unsaturated compound.

Methodology:

  • Reaction Setup and Initiation:

    • Follow a similar setup to the alkylation kinetics experiment, where the this compound carbanion is pre-formed or generated in situ.

    • Initiate the reaction by adding the Michael acceptor (e.g., methyl acrylate).

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored using the same techniques as for the alkylation reaction (GC, HPLC, or NMR). In situ monitoring techniques like FT-IR spectroscopy can also be employed to track the disappearance of the C=C bond of the Michael acceptor.

  • Data Analysis:

    • The data analysis follows the same principles as for the alkylation reaction to determine the reaction order and the rate constant.

Visualizations

The following diagrams illustrate a typical reaction pathway and an experimental workflow for the kinetic analysis of this compound.

G cluster_0 Alkylation of this compound A CH3SO2CH2CN (this compound) C [CH3SO2CHCN]⁻ (Carbanion Intermediate) A->C + Base B Base B->C F BH⁺ B->F E CH3SO2CH(R)CN (Alkylated Product) C->E + R-X D R-X (Alkylating Agent) D->E G X⁻ D->G

Caption: Generalized reaction pathway for the base-catalyzed alkylation of this compound.

G cluster_1 Experimental Workflow for Kinetic Analysis prep Prepare Reactant and Base Solutions equil Equilibrate at Desired Temperature prep->equil init Initiate Reaction (Add Electrophile) equil->init monitor Monitor Reaction Progress (Aliquots at Timed Intervals) init->monitor quench Quench Reaction monitor->quench analyze Analyze Samples (GC, HPLC, NMR) quench->analyze data Data Analysis (Plot Concentration vs. Time) analyze->data rate Determine Rate Law and Rate Constant data->rate

Caption: A typical experimental workflow for determining the reaction kinetics of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Methylsulfonylacetonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Methylsulfonylacetonitrile, a compound utilized in various research applications, requires a stringent and informed disposal protocol due to its inherent hazards. This guide provides essential, step-by-step information for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Protocols

This compound is classified as acutely toxic if swallowed, in contact with skin, or inhaled.[1][2] Its chemical structure, containing both a sulfonyl group and a nitrile (cyanide) group, necessitates careful handling in a well-ventilated chemical fume hood at all times.[3][4] Adherence to strict safety protocols from procurement to disposal is critical.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves. Always inspect gloves before use.[1]

  • Skin Protection: A lab coat and other protective clothing to prevent skin contact.

Waste Segregation and Storage: A Critical First Step

Proper segregation of this compound waste is paramount to prevent dangerous chemical reactions. The nitrile group can react with acids to produce highly toxic hydrogen cyanide gas.[3][4][5][6]

  • Dedicated Waste Containers: All waste containing this compound must be collected in dedicated, clearly labeled, and tightly sealed containers.[3][4]

  • Separate Solid and Liquid Waste: Solid waste, such as contaminated gloves, paper towels, and vials, should be collected separately from liquid waste.[3]

  • Avoid Mixing with Acids: Never mix this compound waste with acidic waste.[3][4][5] The pH of the waste container should be maintained above 7 to prevent the generation of hydrogen cyanide. It is recommended to keep the waste solution basic.[5]

Waste TypeContainer RequirementKey Precautions
Liquid Waste Labeled, sealed, compatible container (e.g., glass)Keep separate from acidic waste. Maintain a basic pH.
Solid Waste Labeled, sealed plastic bag or containerKeep separate from liquid waste.
Sharps Puncture-resistant sharps containerLabel clearly as "cyanide contaminated sharps."
Decontamination Rinsate Labeled, sealed containerCollect all rinsate from cleaning procedures as hazardous waste.

Decontamination and Spill Management

Decontamination: All glassware, surfaces, and equipment that come into contact with this compound must be decontaminated. A two-step process is recommended:

  • Rinse the contaminated item with a pH 10 buffer solution.[3][6]

  • Follow with a rinse of a freshly prepared 10% bleach solution.[3][6] All rinsate and cleaning materials must be collected as hazardous waste.[3][5][6]

Spill Procedures: In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills (inside a chemical fume hood):

    • Contain the spill with a non-combustible absorbent material like sand or vermiculite.[7][8]

    • Using non-sparking tools, collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[7]

    • Decontaminate the spill area as described above.[3][6]

  • Large Spills (or any spill outside a chemical fume hood):

    • Immediately evacuate the laboratory and alert others in the vicinity.[5][6]

    • If safe to do so, remove all ignition sources and increase ventilation.

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[5][9]

    • Post warning signs on the laboratory doors to prevent entry.[5][6]

Disposal Pathway

The ultimate disposal of this compound waste must be conducted through a licensed hazardous waste management company.[10][11] Do not attempt to dispose of this chemical down the drain or in regular trash.

On-site Treatment (for advanced users under strict protocols): While chemical treatment to neutralize cyanide-containing waste is possible, it should only be performed by trained personnel following a validated and approved protocol.[10] One common method for treating cyanide waste is through chemical oxidation, for example, with sodium hypochlorite (bleach) under alkaline conditions. However, this process must be carefully controlled to ensure complete reaction and to manage any potential hazards. Always consult with your institution's EHS department before attempting any on-site treatment.

Below is a logical workflow for the proper disposal of this compound.

start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generation Generate Waste (Liquid, Solid, Sharps) fume_hood->waste_generation decontamination Decontaminate Glassware and Surfaces (pH 10 buffer, then 10% bleach) fume_hood->decontamination spill Spill Occurs fume_hood->spill waste_segregation Segregate Waste waste_generation->waste_segregation liquid_waste Collect Liquid Waste in Dedicated, Labeled Container waste_segregation->liquid_waste Liquid solid_waste Collect Solid Waste in Dedicated, Labeled Container waste_segregation->solid_waste Solid waste_storage Store Waste in a Secure, Designated Area liquid_waste->waste_storage solid_waste->waste_storage collect_rinsate Collect Decontamination Rinsate as Hazardous Waste decontamination->collect_rinsate collect_rinsate->liquid_waste small_spill Small Spill in Hood: Clean with Absorbent Material spill->small_spill Small large_spill Large Spill or Spill Outside Hood: Evacuate and Call EHS spill->large_spill Large small_spill->solid_waste end End: Proper Disposal large_spill->end waste_pickup Arrange for Hazardous Waste Pickup by Licensed Professional waste_storage->waste_pickup waste_pickup->end

References

Personal protective equipment for handling Methylsulfonylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Methylsulfonylacetonitrile, including detailed operational and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] Adherence to proper safety protocols is crucial to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Skin Protection: A lab coat must be worn.[3] Chemical-resistant gloves (e.g., nitrile) are required.[3] For extensive handling, consider double-gloving.

  • Respiratory Protection: A NIOSH-approved N95 dust mask or a respirator with a suitable cartridge is recommended, especially when handling the solid form or if engineering controls like a fume hood are not available.[2][3]

  • Footwear: Closed-toe shoes are required in the laboratory.[3]

Hazard Classification GHS Pictogram Signal Word Hazard Statement
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed[1][2]
Acute Toxicity, Dermal (Category 4)GHS07WarningH312: Harmful in contact with skin[1][2]
Acute Toxicity, Inhalation (Category 4)GHS07WarningH332: Harmful if inhaled[1][2]

Operational Plan for Safe Handling

This step-by-step guide ensures the safe handling of this compound from preparation to disposal.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Ensure that a safety shower and eyewash station are readily accessible.

  • Remove all unnecessary items from the work area to prevent contamination.

2. Weighing and Dispensing:

  • Handle this compound as a solid. Its melting point is 81-84 °C.[2]

  • Use a dedicated spatula and weighing paper.

  • Tare the balance with the weighing paper.

  • Carefully transfer the desired amount of the compound onto the weighing paper.

  • Avoid creating dust. If dust is generated, ensure it is contained within the fume hood.

3. Solution Preparation:

  • Add the weighed this compound to the solvent in a suitable container (e.g., flask, beaker).

  • If heating is required, use a controlled heating source like a heating mantle or water bath.

  • Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.

4. Post-Handling:

  • Thoroughly decontaminate all surfaces and equipment used.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure compliance with regulations.

  • Solid Waste:

    • Collect any solid waste, including contaminated weighing paper and gloves, in a designated, labeled hazardous waste container.

  • Liquid Waste:

    • Dispose of solutions containing this compound in a designated, labeled hazardous waste container for nitrile-containing organic waste.

    • Do not pour down the drain.[5]

  • Empty Containers:

    • Rinse empty containers with a suitable solvent (e.g., acetone) three times.

    • Collect the rinsate as hazardous liquid waste.

    • Deface the label on the empty container before disposing of it in the appropriate solid waste stream.

  • Waste Pickup:

    • Follow your institution's procedures for hazardous waste pickup. Store waste in a designated satellite accumulation area.

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_area Prepare Work Area prep_hood->prep_area weigh Weigh Solid prep_area->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Surfaces dissolve->decontaminate dispose_solid Dispose of Solid Waste decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid wash Wash Hands dispose_solid->wash dispose_liquid->wash end End wash->end start Start start->prep_ppe

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylsulfonylacetonitrile
Reactant of Route 2
Reactant of Route 2
Methylsulfonylacetonitrile

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